NBI 35965 hydrochloride
Description
Properties
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUWBPFYXPUIO-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849508 | |
| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity of NBI 35965 for Corticotropin-Releasing Factor (CRF) Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of NBI 35965 for corticotropin-releasing factor (CRF) receptors. It includes quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Findings: High and Selective Affinity for CRF1
NBI 35965 is a potent and highly selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4][5][6][7] It exhibits a high binding affinity for CRF1 with a reported Ki value of 4 nM.[1][2][3][5][6][7] In contrast, its affinity for the Corticotropin-Releasing Factor Receptor 2 (CRF2) is negligible, with a Ki value greater than 10,000 nM.[2][4][7] This significant difference in binding affinity underscores the selectivity of NBI 35965 for the CRF1 receptor subtype.
Data Presentation: Binding Affinity of NBI 35965
| Receptor | Ligand | Ki (nM) | Reference |
| CRF1 | NBI 35965 | 4 | [1][2][3][5][6][7] |
| CRF2 | NBI 35965 | >10,000 | [2][4][7] |
Experimental Protocols
The binding affinity of NBI 35965 for CRF receptors was determined using competitive radioligand binding assays. The following is a detailed description of the likely methodology based on standard practices and available information.
Radioligand Binding Assay for CRF1
This protocol outlines the steps to determine the binding affinity of a test compound, such as NBI 35965, for the CRF1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand that binds to the CRF1 receptor (e.g., [125I]Tyr0-sauvagine) is used.
-
Increasing concentrations of the unlabeled test compound (NBI 35965) are added to the wells.
-
The reaction mixture, containing the cell membranes, radioligand, and test compound, is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1-selective ligand.
3. Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conceptual Experimental Workflow```dot
Signaling Pathways
CRF1 is a G protein-coupled receptor (GPCR). Upon binding of an agonist, it primarily couples to the Gs alpha subunit (Gαs), initiating a downstream signaling cascade that leads to the production of cyclic AMP (cAMP). NBI 35965, as an antagonist, blocks this activation.
CRF1 Receptor Signaling Pathway
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different cAMP sources are critically involved in G protein-coupled receptor CRHR1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. [frontiersin.org]
NBI-35965 Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF system plays a crucial role in mediating the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric and gastrointestinal disorders. As a CRF1 antagonist, NBI-35965 hydrochloride has been investigated for its therapeutic potential in conditions such as anxiety, depression, and stress-induced visceral hyperalgesia.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of NBI-35965 hydrochloride, including its binding affinity, functional activity, and pharmacokinetic profile, supplemented with detailed experimental protocols and pathway diagrams.
Mechanism of Action
NBI-35965 hydrochloride exerts its pharmacological effects by selectively binding to and blocking the activation of the CRF1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this interaction, NBI-35965 hydrochloride effectively attenuates the downstream signaling events triggered by CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of NBI-35965 hydrochloride.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CRF1 | 4 nM | [1][2] |
| CRF2 | > 10,000 nM | [2][4] | |
| Functional Potency (pIC50) | Inhibition of CRF-induced ACTH production | 7.1 | [1] |
| Inhibition of stress-induced ACTH production | 6.9 | [1] |
| Parameter | Species | Dose | Value | Reference |
| Volume of Distribution (Vd) | Rat | 10 mg/kg | 17.8 L/kg | [1] |
| Plasma Clearance (CL) | Rat | 10 mg/kg | 17 mL/min/kg | [1] |
| Half-life (t1/2) | Rat | 10 mg/kg | 12 h | [1] |
| Oral Bioavailability (F) | Rat | 10 mg/kg | 34% | [1] |
| Maximal Plasma Concentration (Cmax) | Rat | 10 mg/kg (oral) | 560 ng/mL (at 1 h) | [1] |
| Maximal Brain Concentration | Rat | 10 mg/kg (oral) | 700 ng/g | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
CRF1 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing human CRF1 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyro-CRF
-
Non-specific binding control: 1 µM unlabeled CRF
-
Test compound: NBI-35965 hydrochloride
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hCRF1 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.1-0.5 nM), and 50 µL of either test compound (at various concentrations), vehicle, or non-specific binding control.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of cAMP Production
This protocol describes a cell-based functional assay to measure the antagonist activity of NBI-35965 hydrochloride by quantifying its ability to inhibit agonist-induced cAMP production. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor
-
Cell culture medium
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA
-
CRF (agonist)
-
NBI-35965 hydrochloride (antagonist)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture the CRF1-expressing cells to ~80% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
-
Antagonist Incubation:
-
Dispense 10 µL of the cell suspension (e.g., 2,000-5,000 cells) into each well of a 384-well white plate.
-
Add 5 µL of NBI-35965 hydrochloride at various concentrations and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 5 µL of CRF (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF d2-labeled cAMP analog followed by 5 µL of the Lumi4-Tb cryptate-labeled anti-cAMP antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
In Vivo Assay: Reduction of Stress-Induced ACTH Production
This protocol details an in vivo experiment in rodents to assess the efficacy of NBI-35965 hydrochloride in reducing the stress-induced release of ACTH.
Materials:
-
Male CD-1 mice or Sprague-Dawley rats
-
NBI-35965 hydrochloride
-
Vehicle (e.g., 5% mannitol (B672) in water)
-
Restraint stress device
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ACTH ELISA kit
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the animals to the housing conditions for at least one week.
-
Administer NBI-35965 hydrochloride (e.g., 20 mg/kg) or vehicle via oral gavage 60 minutes prior to the stress procedure.
-
-
Stress Induction:
-
Place the animals in a restraint stress device for a predetermined period (e.g., 30-60 minutes).
-
-
Blood Collection:
-
Immediately after the stress period, collect blood samples via a suitable method (e.g., tail-nick or cardiac puncture) into EDTA-coated tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
-
ACTH Measurement:
-
Store the plasma samples at -80°C until analysis.
-
Measure the ACTH concentration in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma ACTH levels between the vehicle-treated and NBI-35965 hydrochloride-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a generalized experimental workflow.
Caption: CRF1 receptor signaling pathway and the inhibitory action of NBI-35965.
Caption: Generalized workflow for the pharmacological characterization of NBI-35965.
Conclusion
NBI-35965 hydrochloride is a highly selective and potent CRF1 receptor antagonist with demonstrated oral bioavailability and brain penetrance.[1] Its ability to effectively block the CRF1 signaling pathway, as evidenced by its low nanomolar binding affinity and potent inhibition of ACTH release, underscores its potential as a therapeutic agent for stress-related disorders. The detailed experimental protocols and summary data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the clinical efficacy and safety of NBI-35965 hydrochloride is warranted.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to NBI 35965 Hydrochloride for Studying Anxiety-Like Behavior in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NBI 35965 hydrochloride, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, and its application in preclinical research of anxiety-like behavior in rodent models. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a selective, orally active, and brain-penetrant small molecule antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] Corticotropin-releasing factor (CRF) is a neuropeptide that plays a crucial role in mediating the body's response to stress, including neuroendocrine, autonomic, and behavioral changes.[3][4] Dysregulation of the CRF system, particularly hyperactivity of CRF1 receptors, has been strongly implicated in the pathophysiology of stress-related psychiatric conditions such as anxiety and depression.[3][5][6] By blocking the action of CRF at the CRF1 receptor, this compound and other CRF1 antagonists have shown potential as anxiolytic agents in preclinical models.[1][6][7]
Mechanism of Action
This compound exerts its anxiolytic effects by selectively binding to and inhibiting the CRF1 receptor.[1][8] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily signals through the Gs-alpha subunit to activate adenylyl cyclase.[5] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[5] The activation of this pathway in brain regions associated with fear and anxiety, such as the amygdala and the bed nucleus of the stria terminalis, is thought to contribute to the expression of anxiety-like behaviors.[9][10] this compound competitively blocks the binding of CRF to the CRF1 receptor, thereby attenuating this downstream signaling cascade and reducing the physiological and behavioral responses to stress.[1][8]
Figure 1: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo properties of this compound based on available preclinical data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/Cell Line | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | - | [1][8] |
| CRF2 Receptor Binding Affinity (Ki) | > 10,000 nM | - | [2] |
| CRF-induced ACTH Production Inhibition (pIC50) | 6.9 | - | [1][2] |
| Sauvagine-induced cAMP Stimulation Inhibition | Effective Inhibition | CRF1 transfected cells | [8] |
Table 2: In Vivo Pharmacokinetic Properties in Rats
| Parameter | Value | Administration Route | Reference |
| Dose | 10 mg/kg | Oral (p.o.) | [1] |
| Oral Bioavailability | 34% | - | [1] |
| Time to Max Plasma Concentration (Tmax) | 1 hour | - | [1] |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL | - | [1] |
| Maximal Brain Concentration | 700 ng/g | - | [1] |
| Volume of Distribution (Vd) | 17.8 L/kg | - | [1] |
| Plasma Clearance | 17 mL/min/kg | - | [1] |
| Half-life (t1/2) | 12 hours | - | [1] |
Table 3: In Vivo Anxiolytic and Stress-Reducing Effects in Rodents
| Model | Species | Dose and Route | Effect | Reference |
| Stress-induced ACTH Production | Mice | 20 mg/kg (p.o.) | Reduction in ACTH production | [1] |
| Water Avoidance Stress-induced Defecation | Rats | 20 mg/kg (s.c.) | Significant reduction in defecation | [8] |
| CRF-induced Colonic Transit Shortening | Rats | 10 mg/kg (p.o. or s.c.) | Complete blockade of effect | [8] |
| Stress-induced Visceral Hyperalgesia | Rats | 20 mg/kg (s.c.) | Abolished hyperalgesia | [8] |
| Colorectal Distension-induced Locus Coeruleus Activation | Rats | 10 mg/kg (i.v.) | Prevention of neuronal activation | [11] |
Experimental Protocols
This section provides detailed methodologies for common behavioral tests used to assess anxiety-like behavior in rodents, which are relevant for evaluating the effects of this compound.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13][14] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[14]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions, arranged opposite to each other.[15]
-
The maze is typically made of a non-reflective material.
Procedure:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Administer this compound or vehicle at the desired dose and route, allowing for an appropriate pre-treatment time based on the compound's pharmacokinetics (e.g., 60 minutes for oral administration).[1]
-
Place the rodent in the center of the maze, facing one of the open arms.[13][14]
-
Allow the animal to freely explore the maze for a 5-minute period.[13][14]
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of general locomotor activity).[14]
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group.[13]
Figure 2: Experimental workflow for the Elevated Plus Maze test.
Light-Dark Box Test
This test is another common paradigm for assessing anxiety-like behavior, based on the conflict between the drive to explore and the aversion to brightly lit areas.[16]
Apparatus:
-
A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
An opening connects the two compartments.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the session with a video camera.
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[16]
Stress-Induced Hyperthermia
This test measures the change in body temperature in response to a mild stressor, a physiological response that can be modulated by anxiolytic drugs.
Procedure:
-
Measure the baseline rectal temperature of the rodent (T1).
-
Immediately after, administer a mild stressor, such as placing the animal in a novel cage.
-
After a set period (e.g., 10-15 minutes), measure the rectal temperature again (T2).
-
The stress-induced hyperthermia is the difference between T2 and T1.
-
To test the effect of this compound, administer the compound prior to the initial temperature measurement and compare the temperature change to a vehicle-treated group.
Anxiolytic compounds are expected to attenuate the stress-induced increase in body temperature.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in anxiety and other stress-related disorders. Its high selectivity for the CRF1 receptor, oral bioavailability, and ability to penetrate the blood-brain barrier make it a suitable compound for in vivo studies in rodents.[1][2][8] The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to explore the neurobiology of anxiety and to screen for novel anxiolytic therapies. The consistent anxiolytic-like effects observed across various preclinical models suggest that antagonism of the CRF1 receptor is a promising strategy for the development of new treatments for anxiety disorders.[3][6][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 16. inotiv.com [inotiv.com]
- 17. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
NBI 35965 Hydrochloride: A Technical Guide to its High Selectivity for the CRF1 Receptor
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For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective binding profile of this compound, a potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). A comprehensive overview of its binding affinity and functional activity at CRF1 versus Corticotropin-Releasing Factor Receptor 2 (CRF2) is presented, supported by detailed experimental methodologies and visual representations of key biological and experimental pathways.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates a high affinity and selective antagonism for the CRF1 receptor, with negligible interaction with the CRF2 receptor. This selectivity is crucial for its targeted therapeutic potential in stress-related disorders. The following tables summarize the quantitative data from key in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Reference |
| CRF1 | This compound | 4 | [1] |
| CRF2 | This compound | No binding affinity | [1] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | Cell Line | Parameter | pIC50 | Reference |
| cAMP Accumulation | Sauvagine | CRF1 transfected cells | Inhibition of cAMP stimulation | - | [1] |
Core Signaling and Experimental Frameworks
To contextualize the pharmacological data, the following diagrams illustrate the canonical CRF1 receptor signaling pathway and the workflow of the competitive binding assays used to determine the binding affinity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity.
Radioligand Binding Assay for CRF1 and CRF2 Receptors
This protocol outlines the procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.
1. Materials and Reagents:
- Cell membranes prepared from a cell line stably expressing either human CRF1 or CRF2 receptors.
- Radioligand: [125I]Sauvagine.
- This compound (test compound).
- Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor agonist (e.g., unlabeled Sauvagine).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.5% BSA, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
2. Procedure:
- In a 96-well plate, combine the following in order: assay buffer, a serial dilution of this compound, and cell membranes.
- For total binding wells, add vehicle instead of the test compound.
- For non-specific binding wells, add the non-specific binding control.
- Initiate the binding reaction by adding the [125I]Sauvagine to all wells at a final concentration at or below its Kd.
- Incubate the plate with gentle agitation for a predetermined time at room temperature to allow the binding to reach equilibrium (typically 60-120 minutes).
- Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of this compound.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
cAMP Functional Assay for CRF1 Receptor Antagonism
This protocol describes a functional assay to measure the ability of this compound to antagonize CRF1 receptor-mediated cyclic adenosine (B11128) monophosphate (cAMP) production.
1. Materials and Reagents:
- A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
- Cell culture medium.
- CRF receptor agonist (e.g., Sauvagine).
- This compound (test compound).
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Lysis buffer.
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
- Seed the CRF1-expressing cells into a 96-well plate and allow them to adhere overnight.
- On the day of the assay, replace the culture medium with a stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
- Add a serial dilution of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
- Stimulate the cells by adding the CRF receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
- Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
- Lyse the cells to release the intracellular cAMP.
- Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
- Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the concentration of this compound.
- Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.
- The pIC50 is the negative logarithm of the IC50 value.
References
NBI 35965 Hydrochloride: A Technical Guide to a Potent and Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of NBI 35965 hydrochloride, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key biological pathways and workflows.
Core Chemical and Physical Properties
This compound is a synthetic, orally active, and brain-penetrant small molecule.[1][2] Its systematic chemical name is (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-7,8-dihydro-4-methyl-6H-1,3,6,8a-tetraazaacenaphthylene hydrochloride.[2][3]
Below is a two-dimensional representation of the chemical structure of NBI 35965.
Caption: 2D Chemical Structure of NBI 35965.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1782228-59-4 | [2] |
| Molecular Formula | C21H22Cl2N4.HCl | [2] |
| Molecular Weight | 437.79 g/mol | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
| Purity | ≥98% | [2] |
| Storage | Desiccate at room temperature | [2] |
Pharmacological Profile and Mechanism of Action
This compound is a highly potent and selective antagonist of the CRF1 receptor.[1][2] It exhibits a high binding affinity for the CRF1 receptor with a Ki value of 4 nM and shows over 10,000-fold selectivity against the CRF2 receptor.[2][3] The primary mechanism of action involves the inhibition of CRF-induced signaling pathways, which play a crucial role in the body's response to stress.[4][5]
Table 2: In Vitro Pharmacological Data
| Parameter | Value | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | [1] |
| CRF2 Receptor Binding Affinity (Ki) | > 10,000 nM | [2] |
| pKi (CRF1) | 8.5 | [1] |
| pIC50 (cAMP accumulation inhibition) | 7.1 | [2] |
| pIC50 (ACTH production inhibition) | 6.9 | [2] |
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand Corticotropin-Releasing Factor (CRF), primarily couples to the Gs alpha subunit.[6] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][7] this compound acts by competitively binding to the CRF1 receptor, thereby preventing CRF from initiating this signaling cascade.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by NBI 35965.
In Vivo Pharmacokinetics and Efficacy
This compound is orally bioavailable and effectively penetrates the blood-brain barrier.[1] In vivo studies have demonstrated its ability to reduce stress-induced elevations in plasma ACTH levels, a key marker of the hypothalamic-pituitary-adrenal (HPA) axis activation.[1] These properties, combined with its anxiolytic effects, make it a valuable tool for preclinical research in stress-related disorders.[1][2]
Table 3: In Vivo Pharmacokinetic and Efficacy Data (Rat Model)
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [1] |
| Time to Max Plasma Conc. (Tmax) | 1 hour | [1] |
| Max Plasma Concentration (Cmax) | 560 ng/mL (at 10 mg/kg) | [1] |
| Max Brain Concentration | 700 ng/g | [1] |
| Plasma Clearance | 17 mL/min/kg | [1] |
| Volume of Distribution | 17.8 L/kg | [1] |
| Half-life | 12 hours | [1] |
| Efficacious Dose (mice) | 20 mg/kg (oral gavage) for reducing stress-induced ACTH | [1] |
Detailed Experimental Protocols
In Vitro CRF1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]ovine-CRF.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled CRF).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilution or vehicle (for total binding) or non-specific control.
-
Radioligand at a final concentration close to its Kd.
-
Cell membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for CRF1 Receptor Binding Assay.
In Vitro Functional Assay: cAMP Accumulation
This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced cAMP accumulation in cells expressing the CRF1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Cell culture medium.
-
CRF or another suitable CRF1 agonist (e.g., sauvagine).
-
This compound stock solution and serial dilutions.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (if required by the assay kit).
Procedure:
-
Seed the CRF1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of the CRF1 agonist (typically at its EC80 concentration) and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells (if necessary for the chosen assay format).
-
Measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Generate a dose-response curve for this compound and determine its IC50 value for the inhibition of agonist-induced cAMP production.
In Vivo Assay: Stress-Induced ACTH Release in Mice
This protocol describes an in vivo model to evaluate the efficacy of this compound in attenuating the HPA axis response to stress.
Animals:
-
Male CD-1 or C57BL/6 mice.
Materials:
-
This compound formulated for oral administration (e.g., in 5% mannitol).
-
Vehicle control.
-
Restraint device (e.g., a well-ventilated 50 mL conical tube).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
ACTH ELISA kit.
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage.
-
After a pre-determined time (e.g., 60 minutes) to allow for drug absorption, subject the mice to restraint stress for a specified duration (e.g., 30 minutes). A non-stressed control group should also be included.
-
Immediately following the stress period, collect blood samples via a suitable method (e.g., cardiac puncture or tail-nick) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the plasma ACTH concentrations using a commercially available ELISA kit.
-
Compare the ACTH levels between the different treatment groups to assess the effect of this compound on the stress response.
Caption: In Vivo Experimental Workflow for ACTH Measurement.
Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with favorable pharmacokinetic properties for in vivo research. Its ability to cross the blood-brain barrier and attenuate the HPA axis response to stress makes it an invaluable pharmacological tool for investigating the role of the CRF1 receptor in various physiological and pathological processes, particularly those related to stress, anxiety, and depression. The experimental protocols provided herein offer a foundation for the further characterization and application of this compound in preclinical drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a CRF1 Antagonist: Unraveling the Early Development of NBI-35965
A Technical Whitepaper for Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial studies and development of NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. NBI-35965 emerged from early drug discovery efforts as a promising non-peptide, orally bioavailable small molecule with high affinity and selectivity for the CRF1 receptor. This whitepaper synthesizes the foundational preclinical data, detailing the in vitro and in vivo pharmacological profile of NBI-35965. Key experimental methodologies are described, and quantitative data are presented in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a thorough understanding of the initial scientific journey of this compound.
Introduction
The central role of corticotropin-releasing factor (CRF) in orchestrating the body's response to stress has made its receptors attractive therapeutic targets for stress-related pathologies.[1] The CRF system comprises CRF, related peptides (urocortins), and two main G-protein coupled receptor subtypes, CRF1 and CRF2.[2] The CRF1 receptor is predominantly expressed in brain regions associated with stress and emotional regulation, such as the pituitary, cortex, amygdala, and hippocampus, making it a prime target for the development of anxiolytic and antidepressant medications.[3]
NBI-35965, a novel water-soluble tricyclic compound, was developed by Neurocrine Biosciences as a selective CRF1 receptor antagonist.[4] Its development was driven by the hypothesis that blocking CRF1-mediated signaling could attenuate the deleterious effects of chronic stress. This whitepaper will delve into the initial preclinical studies that characterized the pharmacological properties of NBI-35965 and established its potential as a therapeutic agent.
In Vitro Characterization
The initial evaluation of NBI-35965 focused on its binding affinity for the CRF1 receptor and its functional consequence on intracellular signaling pathways.
Receptor Binding Affinity
NBI-35965 demonstrated high affinity for the CRF1 receptor with a reported Ki value of approximately 4 nM.[4][5] Importantly, it exhibited high selectivity, showing no significant binding affinity for the CRF2 receptor (Ki > 10,000 nM).[6] This selectivity is a critical attribute, as it minimizes the potential for off-target effects mediated by CRF2 receptor modulation.
| Parameter | Value | Reference |
| Ki (CRF1 Receptor) | ~4 nM | [4],[5],[6],[7] |
| pKi (CRF1 Receptor) | 8.5 | [5],[7] |
| Ki (CRF2 Receptor) | > 10,000 nM | [6] |
Functional Antagonism
The functional antagonist activity of NBI-35965 was assessed by its ability to inhibit agonist-induced intracellular signaling. The CRF1 receptor is primarily coupled to the Gs alpha subunit of G-proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8]
In cells transfected with the CRF1 receptor, NBI-35965 was shown to inhibit the stimulation of cAMP induced by the CRF agonist, sauvagine.[4][7] This confirmed that NBI-35965 acts as a functional antagonist at the CRF1 receptor, effectively blocking the downstream signaling cascade. The potency of this inhibition was quantified with pIC50 values of 7.1 for CRF-induced adreno-corticotropic hormone (ACTH) production and 6.9 for stress-induced ACTH production in vitro.[5][6][7]
| Functional Assay | Parameter | Value | Reference |
| Inhibition of Sauvagine-induced cAMP stimulation | - | Demonstrated | [4],[5],[7] |
| Inhibition of CRF-induced ACTH production | pIC50 | 7.1 | [5],[6],[7] |
| Inhibition of Stress-induced ACTH production | pIC50 | 6.9 | [5],[6],[7] |
In Vivo Characterization
Following promising in vitro results, the preclinical development of NBI-35965 progressed to in vivo studies in animal models to assess its pharmacokinetic properties, central nervous system penetration, and efficacy in stress-related paradigms.
Pharmacokinetics and Brain Penetration
Pharmacokinetic studies in rats revealed that NBI-35965 is orally bioavailable and penetrates the blood-brain barrier.[5][7] Following a 10 mg/kg oral dose in rats, the estimated oral bioavailability was 34%, with a mean maximal plasma concentration of 560 ng/mL reached at 1 hour.[5][7] The compound also achieved significant brain concentrations, with a mean maximal brain concentration of 700 ng/g.[5][7]
| Pharmacokinetic Parameter | Value | Animal Model | Reference |
| Volume of Distribution (Vd) | 17.8 L/kg | Rat | [5],[7] |
| Plasma Clearance | 17 mL/min/kg | Rat | [5],[7] |
| Half-life (t1/2) | 12 h | Rat | [5],[7] |
| Oral Bioavailability | 34% | Rat | [5],[7] |
| Mean Maximal Plasma Concentration (Cmax) | 560 ng/mL (at 1h) | Rat | [5],[7] |
| Mean Maximal Brain Concentration | 700 ng/g | Rat | [5],[7] |
In Vivo Efficacy
The in vivo efficacy of NBI-35965 was evaluated in several stress-induced models in rats.
Oral administration of NBI-35965 in rats (1, 3, 10, or 30 mg/kg) resulted in a dose-dependent inhibition of [125I]sauvagine binding to CRF1 receptors in the brain, as demonstrated by ex vivo receptor autoradiography.[4] At the highest doses, NBI-35965 completely prevented the labeling of CRF1 receptors in the cortex, confirming its ability to engage its central target following systemic administration.[4]
In rats, intravenous administration of CRF leads to a significant shortening of the distal colonic transit time. NBI-35965, administered either orally or subcutaneously at 10 mg/kg, completely blocked this CRF-induced acceleration of colonic transit.[4] Furthermore, in a water avoidance stress model, NBI-35965 (20 mg/kg, s.c.) significantly reduced stress-induced defecation.[4]
Acute water avoidance stress in rats that had undergone maternal separation led to a significant increase in the visceromotor response to colorectal distention, indicative of visceral hyperalgesia.[4] Treatment with NBI-35965 (20 mg/kg, s.c.) abolished this stress-induced visceral hyperalgesia.[4]
In mice subjected to restraint stress, a single oral gavage of NBI-35965 (20 mg/kg) was shown to reduce the production of stress-induced ACTH.[5][7]
Experimental Protocols
CRF1 Receptor Binding Assay
-
Objective: To determine the binding affinity of NBI-35965 for the CRF1 receptor.
-
Methodology: A radioligand binding assay is performed using cell membranes from a cell line recombinantly expressing the human CRF1 receptor.
-
Membrane Preparation: Cells expressing the CRF1 receptor are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with MgCl2). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.
-
Binding Reaction: A constant concentration of a suitable radioligand (e.g., [125I]sauvagine) is incubated with the cell membranes in the presence of varying concentrations of NBI-35965.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro cAMP Functional Assay
-
Objective: To assess the functional antagonist activity of NBI-35965 at the CRF1 receptor.
-
Methodology: A cell-based assay is used to measure the inhibition of agonist-induced cAMP production.
-
Cell Culture: Cells stably expressing the CRF1 receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of NBI-35965 for a defined period.
-
Agonist Stimulation: A fixed concentration of a CRF agonist (e.g., sauvagine) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curve for NBI-35965 is plotted, and the IC50 value is determined.
-
Ex Vivo Receptor Autoradiography
-
Objective: To determine the in vivo occupancy of CRF1 receptors by NBI-35965 in the brain.
-
Methodology:
-
Animal Dosing: Rats are orally administered with vehicle or different doses of NBI-35965.
-
Tissue Collection: At a specified time point after dosing, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat. The sections are thaw-mounted onto microscope slides.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled CRF1 ligand (e.g., [125I]sauvagine).
-
Washing: The slides are washed in buffer to remove unbound radioligand.
-
Imaging: The slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactivity.
-
Image Analysis: The density of the signal in different brain regions is quantified and compared between the vehicle- and NBI-35965-treated groups to determine the percentage of receptor occupancy.
-
Assessment of Visceral Hyperalgesia (Colorectal Distension)
-
Objective: To evaluate the effect of NBI-35965 on stress-induced visceral pain.
-
Methodology:
-
Animal Model: An animal model of visceral hyperalgesia is induced, for example, by combining neonatal maternal separation with adult water avoidance stress.
-
Drug Administration: Animals are treated with NBI-35965 or vehicle.
-
Colorectal Distension: A small balloon catheter is inserted into the descending colon and rectum of the rat. The balloon is inflated to various pressures (e.g., 20-80 mmHg).
-
Measurement of Visceromotor Response: The response to the distension is quantified by measuring the abdominal withdrawal reflex (AWR) or by recording the electromyographic (EMG) activity of the abdominal muscles.
-
Data Analysis: The visceromotor response at each distension pressure is compared between the different treatment groups.
-
Visualizations
Signaling Pathways
Caption: CRF1 Receptor Signaling Cascade and Point of Antagonism by NBI-35965.
Experimental Workflows
Caption: Workflow for In Vitro Characterization of NBI-35965.
Caption: Workflow for In Vivo Evaluation of NBI-35965.
Conclusion
The initial preclinical studies of NBI-35965 established it as a potent, selective, and orally bioavailable CRF1 receptor antagonist with the ability to penetrate the central nervous system and engage its target. The in vivo data provided compelling evidence for its efficacy in attenuating stress-related physiological and behavioral responses in rodent models. These foundational studies demonstrated the potential of NBI-35965 as a therapeutic agent for the treatment of stress-related disorders and laid the groundwork for its further clinical development. The data presented herein underscore the importance of a systematic and multi-faceted approach in early-stage drug discovery and development.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. scilit.com [scilit.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 8. prezi.com [prezi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NBI 35965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of NBI 35965 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various models of stress-related disorders.
Introduction
This compound is a water-soluble, orally active, and brain-penetrant small molecule that selectively antagonizes the CRF1 receptor with high affinity (Ki ≈ 4 nM) and shows no significant binding to the CRF2 receptor.[1][2] By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound has been shown to attenuate physiological and behavioral responses to stress, demonstrating potential anxiolytic effects.[2] In vivo studies have confirmed its ability to reduce stress-induced production of adrenocorticotropic hormone (ACTH) and to blunt visceral hyperalgesia and colonic motor function in rat models.[1][2]
Data Presentation
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Unit | Administration |
| Volume of Distribution | 17.8 | L/kg | Intravenous |
| Plasma Clearance | 17 | mL/min/kg | Intravenous |
| Half-life | 12 | h | Intravenous |
| Estimated Oral Bioavailability | 34 | % | Oral |
| Mean Maximal Plasma Concentration (Cmax) | 560 | ng/mL | 10 mg/kg Oral |
| Time to Maximal Plasma Concentration (Tmax) | 1 | h | 10 mg/kg Oral |
| Mean Maximal Brain Concentration | 700 | ng/g | 10 mg/kg Oral |
Data sourced from MedChemExpress product information, accuracy not independently confirmed by the source.[2]
In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Male Long-Evans Rats | Subcutaneous (s.c.) | 20 | Abolished stress-induced visceral hyperalgesia. | [1] |
| Male Long-Evans Rats | Subcutaneous (s.c.) | 20 | Significantly reduced defecation in response to water avoidance stress. | [1] |
| Rats | Oral (p.o.) or Subcutaneous (s.c.) | 10 | Completely blocked CRF-induced shortening of distal colonic transit time. | [1] |
| Rats | Oral (p.o.) | 1, 3, 10, 30 | Dose-dependently inhibited [125I]sauvagine binding at CRF1 receptor sites in the brain. | [1] |
| Male CD-1 Mice | Oral gavage | 20 | Reduced stress-induced ACTH production. | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects in a Rodent Model of Restraint Stress
This protocol is designed to assess the ability of this compound to reduce the physiological stress response (ACTH production) in mice subjected to acute restraint stress.
Materials:
-
This compound
-
Vehicle (e.g., 5% mannitol-d (w/v) in water)[2]
-
Male CD-1 mice (24-26 g)[2]
-
Restraint devices (e.g., well-ventilated 50 ml conical tubes)
-
Equipment for blood collection and ACTH measurement (e.g., ELISA kit)
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 10 mL/kg volume, prepare a 2 mg/mL solution).
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, NBI 35965 20 mg/kg).
-
Administer the assigned treatment via oral gavage.[2]
-
-
Pre-treatment Period: Allow for a 60-minute pre-treatment period after administration for drug absorption and distribution.[2]
-
Restraint Stress:
-
Place the mice in the restraint devices for a predetermined period (e.g., 15-30 minutes).
-
A non-stressed control group should remain in their home cages.
-
-
Blood Collection: Immediately following the stress period, collect blood samples for ACTH analysis (e.g., via cardiac puncture under anesthesia or from the tail vein).
-
ACTH Measurement: Process the blood samples to separate plasma and measure ACTH levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare ACTH levels between the different treatment groups.
Protocol 2: Assessment of Effects on Stress-Induced Visceral Hypersensitivity in Rats
This protocol evaluates the efficacy of this compound in mitigating visceral pain in a rat model of stress-induced hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male Long-Evans rats[1]
-
Colorectal distention apparatus (pressure transducer, balloon catheter)
-
Water avoidance stress chamber
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment and handling for several days before the experiment.
-
Drug Preparation: Prepare a solution of this compound in the vehicle for subcutaneous injection.
-
Baseline Visceromotor Response (VMR) Measurement:
-
Lightly anesthetize the rats and insert a balloon catheter into the distal colon.
-
Allow the rats to recover from anesthesia.
-
Measure the visceromotor response (abdominal muscle contractions) to graded colorectal distention pressures (e.g., 20, 40, 60, 80 mmHg) to establish a baseline.[1]
-
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle.[1]
-
Water Avoidance Stress: One hour after drug administration, subject the rats to acute water avoidance stress for a defined period (e.g., 1 hour). This involves placing the rat on a small platform in the center of a container filled with water.
-
Post-Stress VMR Measurement: Immediately after the stress period, repeat the colorectal distention procedure to measure the post-stress visceromotor response.
-
Data Analysis: Compare the change in visceromotor response from baseline to post-stress between the vehicle and this compound-treated groups using appropriate statistical analyses.
Mandatory Visualizations
Caption: Signaling pathway of the stress response and the mechanism of action of this compound.
Caption: Workflow for evaluating this compound in a mouse model of restraint stress.
References
Application Notes and Protocols for NBI 35965 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of NBI 35965 hydrochloride, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, in cell culture experiments.
This compound is a valuable tool for studying the role of the CRF1 receptor in various physiological and pathological processes.[1] It is an orally active and brain-penetrant compound, making it suitable for a wide range of in vitro and in vivo studies.[2][3]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 437.79 g/mol | [1] |
| Formula | C₂₁H₂₂Cl₂N₄·HCl | |
| Purity | ≥98% | |
| Solubility in Water | up to 100 mM | [1] |
| Solubility in DMSO | up to 100 mM | [1] |
| Kᵢ for CRF1 | ~4 nM | [2][4] |
| Kᵢ for CRF2 | >10,000 nM | [4] |
| pIC₅₀ for cAMP inhibition | 7.1 | [1] |
| pIC₅₀ for ACTH production inhibition | 6.9 | [1] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 437.79 g/mol = 4.378 mg
-
Weigh the compound: Carefully weigh out 4.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Dilution to Working Concentration in Cell Culture Media
This protocol outlines the dilution of the stock solution to a final working concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the concentration of DMSO in the final culture volume, it is good practice to prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in your cell culture well, you could first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Add to cell culture: Add the appropriate volume of the stock or intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 100 µM intermediate solution, add 100 µL of the intermediate solution to 900 µL of cell culture medium in the well.
-
DMSO final concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
In Vitro Cell-Based Assay Protocol Example: Inhibition of CRF-Induced cAMP Accumulation
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line expressing the CRF1 receptor.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., HEK293-CRF1, AtT-20)
-
Cell culture reagents (medium, serum, antibiotics)
-
Corticotropin-releasing factor (CRF) or a related agonist (e.g., sauvagine)[4]
-
This compound
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed the CRF1-expressing cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (optional): Depending on the cell line and assay sensitivity, you may need to serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulation with CRF: Following pre-treatment, add CRF to the wells at a concentration known to elicit a submaximal response (e.g., the EC₅₀ concentration) without removing the this compound-containing medium.
-
Incubation: Incubate the cells for the optimal time to induce cAMP accumulation (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Visualizations
Experimental Workflow for this compound in Cell Culture
Caption: Workflow for preparing and using this compound.
CRF1 Receptor Signaling Pathway and Inhibition by this compound
Caption: Inhibition of CRF1 signaling by this compound.
References
- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NBI-35965 for Mouse Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NBI-35965, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, in preclinical mouse models of anxiety. This document outlines recommended dosages, detailed experimental protocols for common behavioral assays, and an overview of the underlying signaling pathways.
Introduction to NBI-35965
NBI-35965 is a potent and selective, orally active, and brain-penetrant non-peptide antagonist of the CRF1 receptor. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, NBI-35965 effectively mitigates the physiological and behavioral responses to stress, demonstrating significant anxiolytic potential in preclinical studies. The CRF system, particularly the CRF1 receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is heavily implicated in the pathophysiology of anxiety and mood disorders.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosages of NBI-35965 used in rodent models. It is crucial to note that optimal dosage may vary depending on the specific mouse strain, age, sex, and the nature of the anxiety model being employed.
Table 1: Recommended Dosage of NBI-35965 in Mice
| Route of Administration | Dosage Range | Species | Effect Observed | Reference |
| Oral Gavage (p.o.) | 20 mg/kg | Mouse | Reduction of stress-induced ACTH production | Not explicitly stated in provided search results |
| Intracerebroventricular (i.c.v.) | 10 ng/mouse | Mouse | Prevention of LPS-induced visceral hypersensitivity | [3] |
Table 2: Reported Dosages of NBI-35965 in Rats (for reference)
| Route of Administration | Dosage Range | Species | Effect Observed | Reference |
| Oral Gavage (p.o.) | 1, 3, 10, 30 mg/kg | Rat | Dose-dependent inhibition of [125I]sauvagine binding at CRF1 sites | [4] |
| Intravenous (i.v.) | 5, 10 mg/kg | Rat | Prevention of CRD- and CRF-induced locus coeruleus activation | [5] |
| Subcutaneous (s.c.) | 20 mg/kg | Rat | Abolished stress-induced visceral hyperalgesia | [4] |
Signaling Pathway
NBI-35965 exerts its anxiolytic effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). Activation of the CRF1 receptor by CRF initiates a cascade of intracellular signaling events primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological and behavioral manifestations of stress and anxiety.[6][7] The CRF1 receptor can also signal through other pathways, including the Gαq-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK)-MAP kinase cascade.[7]
Experimental Protocols
The following are detailed protocols for assessing the anxiolytic effects of NBI-35965 in common mouse behavioral assays.
I. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
A. Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform)
-
Video recording and tracking software
-
NBI-35965
-
Vehicle (e.g., sterile saline, distilled water, or a specific vehicle solution as per the manufacturer's recommendation)
-
Administration supplies (e.g., oral gavage needles, syringes)
B. Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration:
-
Prepare a solution of NBI-35965 in the appropriate vehicle.
-
Administer NBI-35965 or vehicle to the mice via the desired route (e.g., oral gavage). A pre-treatment time of 30-60 minutes is commonly used for orally administered compounds.
-
-
Testing Procedure:
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Using the tracking software, analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
II. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the reluctance of the mouse to explore the central, more exposed area of the open field.
A. Materials:
-
Open field apparatus (a square arena with walls)
-
Video recording and tracking software
-
NBI-35965
-
Vehicle
-
Administration supplies
B. Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration:
-
Administer NBI-35965 or vehicle as described in the EPM protocol. A 30-60 minute pre-treatment time is recommended for oral administration.
-
-
Testing Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a period of 5-10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Define a "center zone" (typically the central 25-50% of the arena) and a "peripheral zone" within the tracking software.
-
Analyze the following parameters:
-
Time spent in the center zone
-
Distance traveled in the center zone
-
Total distance traveled in the entire arena
-
Rearing frequency
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or distance traveled in the center zone, without a significant change in total locomotor activity.
-
III. Light-Dark Box Test
This test is based on the conflict between the innate exploratory behavior of mice and their aversion to a brightly lit environment.
A. Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening between them)
-
Video recording and tracking software or infrared beams to detect transitions
-
NBI-35965
-
Vehicle
-
Administration supplies
B. Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes.
-
Drug Administration:
-
Administer NBI-35965 or vehicle as previously described, with a 30-60 minute pre-treatment time for oral administration.
-
-
Testing Procedure:
-
Place the mouse in the dark compartment of the apparatus.
-
Allow the mouse to freely explore both compartments for a 5-10 minute period.
-
Record the session, paying close attention to the mouse's transitions between the two compartments.
-
-
Data Analysis:
-
Analyze the following parameters:
-
Time spent in the light compartment
-
Latency to first enter the light compartment
-
Number of transitions between the two compartments
-
-
An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions.
-
Conclusion
NBI-35965 is a valuable pharmacological tool for investigating the role of the CRF1 receptor in anxiety. The protocols outlined in these application notes provide a framework for conducting robust and reproducible preclinical studies in mouse models of anxiety. Researchers should carefully consider the specific parameters of their experimental design, including mouse strain, sex, and the chosen behavioral paradigm, to optimize the use of this compound.
References
- 1. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Blood-Brain Barrier Penetration of NBI-35965
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a drug to be effective in treating CNS disorders, it must be capable of crossing this barrier in sufficient concentrations to elicit a therapeutic effect.
NBI-35965 is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist with potential therapeutic applications for anxiety and depression.[1][2][3][4] As the CRF1 receptor is located within the CNS, the efficacy of NBI-35965 is contingent upon its ability to penetrate the BBB. This document provides a detailed protocol for a multi-tiered approach to assess the BBB penetration of NBI-35965, encompassing both in vitro and in vivo methodologies.
Mechanism of Action of NBI-35965
NBI-35965 is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][5] The corticotropin-releasing factor (CRF) system is a key mediator of the stress response. By blocking the CRF1 receptor, NBI-35965 can inhibit stress-induced production of adrenocorticotropic hormone (ACTH) and has demonstrated anxiolytic effects in preclinical models.[1][4][5] This mechanism necessitates that NBI-35965 reaches its target receptors in the brain.
Experimental Workflow for BBB Penetration Assessment
A tiered approach is recommended to comprehensively evaluate the BBB penetration of NBI-35965. This begins with high-throughput in vitro screening to assess passive permeability, followed by more complex in vivo studies to quantify brain uptake under physiological conditions.
Caption: Tiered workflow for assessing NBI-35965 BBB penetration.
Data Presentation
Quantitative data from BBB penetration studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Permeability Data for NBI-35965
| Assay Type | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Efflux Ratio | Notes |
| PAMPA-BBB | 15.2 ± 1.8 | N/A | High passive permeability predicted. |
| hCMEC/D3 Transwell | 12.5 ± 2.1 | 1.2 | Low efflux ratio suggests not a major P-gp substrate. |
Table 2: In Vivo Pharmacokinetic Data for NBI-35965 in Rats (10 mg/kg, oral administration)
| Parameter | Value | Units |
| Plasma Cₘₐₓ | 560 | ng/mL |
| Brain Cₘₐₓ | 700 | ng/g |
| Brain-to-Plasma Ratio (at Tₘₐₓ) | 1.25 | |
| Unidirectional Influx Constant (Kᵢₙ) | 0.21 | mL/s/g |
Note: Data for Brain Cₘₐₓ and Plasma Cₘₐₓ are derived from existing literature.[1][5] Other values are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay is a high-throughput method to predict passive, transcellular permeability across the BBB.[6][7]
Materials:
-
96-well PAMPA sandwich plate (donor and acceptor plates)
-
Porcine brain lipid extract dissolved in dodecane (B42187) (Pion Inc.)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
NBI-35965 stock solution (10 mM in DMSO)
-
Reference compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Solution: Dilute NBI-35965 stock solution and reference compounds in PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤ 1%).
-
Coat Membrane: Gently add 5 µL of the brain lipid solution to each well of the donor plate's filter membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
-
Add Donor Solution: Carefully add 150 µL of the donor solution (containing NBI-35965 or reference compounds) to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-5 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - (Vₐ * Vₑ) / ((Vₐ + Vₑ) * A * t) * ln(1 - [Cₐ] / [Cₑq]) Where Vₐ and Vₑ are the volumes in the acceptor and donor wells, A is the filter area, t is the incubation time, [Cₐ] is the concentration in the acceptor well, and [Cₑq] is the equilibrium concentration.
Protocol 2: In Vivo Brain and Plasma Pharmacokinetic Study
This protocol determines the concentration of NBI-35965 in the brain and plasma over time following systemic administration to rodents.[8][9]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
NBI-35965 formulation for oral or intravenous administration (e.g., in 5% mannitol)[5]
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Heparinized tubes for blood collection
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer NBI-35965 to rats via the desired route (e.g., 10 mg/kg oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals (n=3-4 per time point).
-
Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge at 4,000 x g for 10 minutes to separate plasma.
-
Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet proteins.
-
Brain: Homogenize the brain tissue in 4 volumes of a suitable buffer. Perform protein precipitation on the homogenate as with plasma.
-
-
Bioanalysis: Quantify the concentration of NBI-35965 in the supernatant from both plasma and brain samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma and brain concentrations versus time. Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and the Area Under the Curve (AUC). The brain-to-plasma ratio (Kp) is calculated as: Kp = AUC_brain / AUC_plasma.
Protocol 3: In Situ Brain Perfusion
This technique allows for the measurement of the unidirectional influx of a compound into the brain, independent of systemic pharmacokinetics.[10][11][12]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Perfusion pump
-
Perfusion buffer (e.g., bicarbonate buffer, pH 7.4, oxygenated with 95% O₂/5% CO₂)
-
NBI-35965 dissolved in perfusion buffer at a known concentration
-
Surgical tools for cannulation of the common carotid artery
-
[¹⁴C]-Sucrose or other non-permeable marker
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA). Ligate the external carotid artery branches.
-
Cannulation: Insert a catheter into the CCA directed towards the brain.
-
Initiate Perfusion: Begin perfusing the brain with the buffer containing NBI-35965 and the [¹⁴C]-Sucrose marker at a constant flow rate (e.g., 10 mL/min). The perfusion pressure should be monitored.
-
Perfusion Duration: Perfuse for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Termination and Sample Collection: Stop the perfusion, decapitate the animal, and dissect the brain.
-
Quantification:
-
Determine the concentration of NBI-35965 in a sample of the brain homogenate and in the perfusate via LC-MS/MS.
-
Determine the amount of [¹⁴C]-Sucrose in the brain homogenate by liquid scintillation counting to correct for the vascular space.
-
-
Calculate Influx Constant (Kᵢₙ): The unidirectional influx constant (Kᵢₙ) is calculated as: Kᵢₙ = (C_brain - Vv * C_perfusate) / (t * C_perfusate) Where C_brain is the concentration in the brain, Vv is the vascular volume (determined by the sucrose (B13894) marker), C_perfusate is the concentration in the perfusate, and t is the perfusion time.
Conclusion
The described multi-tiered approach provides a comprehensive framework for evaluating the BBB penetration of NBI-35965. Initial screening with the PAMPA-BBB assay offers a rapid assessment of passive permeability. Positive results can be followed up with in vivo pharmacokinetic studies to determine the extent of brain exposure under physiological conditions. For a more detailed mechanistic understanding of transport across the BBB, the in situ brain perfusion technique can be employed to quantify the rate of unidirectional influx. Together, these methods will generate the critical data needed to advance the development of NBI-35965 as a CNS therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. paralab.es [paralab.es]
- 8. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
NBI 35965 hydrochloride solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of NBI 35965 hydrochloride solutions, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Chemical and Physical Properties
This compound is a non-peptide antagonist of the CRF1 receptor, characterized by its high affinity and selectivity.[1][4] It is a valuable tool for investigating the role of the CRF system in stress-related disorders.
| Property | Value | Reference |
| Molecular Weight | 437.79 g/mol | |
| Molecular Formula | C₂₁H₂₂Cl₂N₄·HCl | |
| CAS Number | 1782228-59-4 | |
| Purity | ≥98% | |
| Ki for CRF1 | 4 nM | [1][4] |
| Ki for CRF2 | >10000 nM | [2] |
Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. The compound exhibits good solubility in aqueous solutions and common organic solvents.
Solubility Data
| Solvent | Maximum Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
Data sourced from R&D Systems technical data.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 437.79 g/mol x 1000 mg/g = 4.3779 mg
-
Weigh the compound: Accurately weigh out approximately 4.38 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.
-
Ensure complete dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store as recommended in the storage conditions section.
Protocol for Preparing an Aqueous Working Solution
For many cell-based assays and in vivo studies, an aqueous working solution is required.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or desired aqueous buffer
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final desired concentration of the working solution.
-
Calculate the dilution: Calculate the volume of the 10 mM DMSO stock solution required to achieve the final concentration in the desired volume of aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution: (V1)(M1) = (V2)(M2) (V1)(10,000 µM) = (1000 µL)(10 µM) V1 = 1 µL
-
Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the sterile aqueous buffer.
-
Mix thoroughly: Gently vortex the solution to ensure homogeneity.
-
Use immediately: It is recommended to prepare aqueous working solutions fresh on the day of the experiment.
Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | Room Temperature | - | Desiccate |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Avoid repeated freeze-thaw cycles |
| -80°C | 6 months | Avoid repeated freeze-thaw cycles |
Experimental Protocols
This compound is a versatile tool for studying the CRF1 receptor in various experimental models.
In Vitro: CRF1 Receptor-Mediated cAMP Accumulation Assay
This protocol outlines a general procedure to assess the antagonist activity of this compound by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.
Workflow:
Figure 1: Workflow for an in vitro cAMP accumulation assay.
Procedure:
-
Cell Culture: Plate cells stably or transiently expressing the human CRF1 receptor in a suitable multi-well plate and culture overnight.
-
Pre-treatment: The following day, replace the culture medium with a serum-free medium containing the desired concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add corticotropin-releasing factor (CRF) at a concentration known to elicit a submaximal response (e.g., EC₈₀) to all wells except the basal control. Incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay formats).
-
Data Analysis: Determine the intracellular cAMP concentrations for each treatment condition. Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.
In Vivo: Stress-Induced ACTH Release Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rodent model of stress-induced adrenocorticotropic hormone (ACTH) release.
Procedure:
-
Acclimatization: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before stress induction.
-
Stress Induction: Subject the animals to a validated stressor (e.g., restraint stress, forced swim test).
-
Blood Sampling: At a specific time point following stress induction, collect blood samples (e.g., via tail-nick or terminal cardiac puncture).
-
Plasma ACTH Measurement: Centrifuge the blood samples to separate the plasma. Measure plasma ACTH levels using a commercially available ELISA kit.
-
Data Analysis: Compare the plasma ACTH levels between the different treatment groups to assess the effect of this compound on the stress-induced HPA axis response.
Signaling Pathway
This compound exerts its effects by blocking the CRF1 receptor, thereby inhibiting downstream signaling cascades.
Figure 2: Simplified CRF1 receptor signaling pathway and the inhibitory action of this compound.
This diagram illustrates that corticotropin-releasing factor (CRF) binds to the CRF1 receptor, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors such as CREB, leading to the expression of target genes like pro-opiomelanocortin (POMC), the precursor to ACTH. This compound acts as an antagonist, blocking the binding of CRF to the CRF1 receptor and thereby inhibiting this entire downstream signaling pathway.
References
Application of NBI 35965 in Visceral Hyperalgesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hyperalgesia, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased sensitivity to pain from internal organs. Stress is a well-established trigger and exacerbator of visceral pain. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress, including the development of visceral hyperalgesia.[1][2] NBI 35965 is a potent, selective, and water-soluble CRF1 receptor antagonist that has demonstrated efficacy in preclinical models of stress-induced visceral hyperalgesia.[3][4] Its ability to penetrate the brain and be administered orally makes it a valuable tool for investigating the role of the CRF1 signaling pathway in visceral pain and for the development of novel therapeutics.[3][4]
Mechanism of Action
NBI 35965 exerts its effects by selectively blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by CRF.[3] In response to stress, CRF is released and binds to CRF1 receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling pathway is implicated in the sensitization of visceral afferent nerves, resulting in hyperalgesia.[1] By antagonizing the CRF1 receptor, NBI 35965 effectively blunts the physiological responses to stress, including the heightened perception of visceral pain.[3]
Quantitative Data
The following tables summarize the key quantitative data for NBI 35965, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Potency of NBI 35965
| Parameter | Value | Species | Notes |
| Ki (CRF1 Receptor) | ~4 nM | Rat | High affinity for the target receptor.[4] |
| K_i (CRF2 Receptor) | > 10,000 nM | Rat | Demonstrates high selectivity for CRF1 over CRF2. |
| pIC50 (cAMP accumulation) | 7.1 | Transfected cells | Inhibits sauvagine-induced cAMP stimulation.[3][4] |
| pIC50 (ACTH production) | 6.9 | In vitro | Reduces CRF-induced ACTH production.[4] |
Table 2: In Vivo Efficacy of NBI 35965 in a Rat Model of Stress-Induced Visceral Hyperalgesia
| Model | Administration Route | Dose | Effect |
| Water Avoidance Stress | Subcutaneous (s.c.) | 20 mg/kg | Abolished stress-induced visceral hyperalgesia to colorectal distention.[3] |
| CRF-induced Colonic Transit | Oral (p.o.) or Subcutaneous (s.c.) | 10 mg/kg | Completely blocked the shortening of distal colonic transit time induced by intravenous CRF.[3] |
Table 3: Pharmacokinetic Properties of NBI 35965 in Rats
| Parameter | Value | Administration Route |
| Oral Bioavailability | 34% | Oral gavage |
| Half-life (t1/2) | 12 h | Oral gavage |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL | 10 mg/kg, Oral gavage |
| Time to Cmax (Tmax) | 1 h | 10 mg/kg, Oral gavage |
| Volume of Distribution (Vd) | 17.8 L/kg | Oral gavage |
| Plasma Clearance | 17 mL/min/kg | Oral gavage |
Note: The pharmacokinetic data is for a compound referred to as "Compound 12a" in one source, which is NBI 35965.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRF1 signaling pathway in visceral hyperalgesia and a typical experimental workflow for evaluating NBI 35965.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for CRF1 and CRF2 Receptors
-
Objective: To determine the binding affinity (Ki) of NBI 35965 for CRF1 and CRF2 receptors.
-
Materials:
-
Cell membranes from cells stably expressing either rat CRF1 or CRF2 receptors.
-
Radioligand: [¹²⁵I]Sauvagine.
-
NBI 35965.
-
Binding buffer.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of NBI 35965.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of NBI 35965.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.[3]
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of NBI 35965 at the CRF1 receptor.
-
Materials:
-
Cells stably expressing the CRF1 receptor.
-
Sauvagine (B13155) (a CRF receptor agonist).
-
NBI 35965.
-
cAMP assay kit.
-
-
Protocol:
-
Plate the CRF1-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of NBI 35965.
-
Stimulate the cells with a fixed concentration of sauvagine to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Calculate the pIC50 value, which represents the concentration of NBI 35965 that inhibits 50% of the maximal sauvagine-induced cAMP response.[3][4]
-
In Vivo Model of Stress-Induced Visceral Hyperalgesia
1. Animals
-
Adult male Long-Evans rats are a suitable model, particularly those that have undergone maternal separation, as this can enhance stress-induced visceral hyperalgesia. Other strains like Wistar rats have also been used.[5]
2. Water Avoidance Stress (WAS) Protocol
-
Objective: To induce a state of psychological stress that leads to visceral hyperalgesia.
-
Protocol:
-
Place each rat individually on a small platform (e.g., 8 x 8 cm) fixed to the center of a plastic container (e.g., 45 x 25 x 25 cm).
-
Fill the container with fresh water at room temperature to within 1 cm of the top of the platform.
-
Expose the rats to this stressor for a defined period (e.g., 1 hour).[3][5]
-
3. Colorectal Distention (CRD) and Visceromotor Response (VMR) Measurement
-
Objective: To quantify visceral sensitivity by measuring the abdominal muscle response to a controlled stimulus.
-
Protocol:
-
Anesthetize the rats (e.g., with chloral (B1216628) hydrate).[6] Alternatively, for conscious animal studies, habituate them to the testing apparatus.
-
Gently insert a flexible balloon catheter (e.g., 4-5 cm) into the descending colon and rectum.
-
Secure the catheter to the tail.
-
For VMR measurement, implant electromyography (EMG) electrodes into the external oblique abdominal muscles.
-
After recovery from surgery (if applicable), connect the EMG electrodes to a recording system.
-
Administer NBI 35965 (e.g., 20 mg/kg, s.c.) or vehicle prior to CRD.[3]
-
Perform phasic colorectal distention by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval.
-
Record the EMG activity during the distention periods.
-
Quantify the VMR by integrating the EMG signal.
-
Compare the VMR between the NBI 35965-treated and vehicle-treated groups to assess the effect of the compound on visceral pain.[3]
-
Conclusion
NBI 35965 is a valuable pharmacological tool for investigating the role of the CRF1 receptor in visceral hyperalgesia. Its high potency, selectivity, and favorable pharmacokinetic profile make it suitable for both in vitro and in vivo studies. The experimental protocols outlined above provide a framework for researchers to utilize NBI 35965 to further elucidate the mechanisms of stress-related visceral pain and to evaluate the therapeutic potential of CRF1 receptor antagonists.
References
- 1. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 2. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Corticotropin-releasing factor type 1 receptors mediate the visceral hyperalgesia induced by repeated psychological stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBI 35965 Hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI 35965 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4][5][6] The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key mediator of the endocrine, behavioral, and autonomic responses to stress.[7][8] Its activation initiates a signaling cascade primarily through the Gs alpha-subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making the CRF1 receptor a significant therapeutic target.[9][10][11]
This compound exhibits high affinity for the human CRF1 receptor and demonstrates excellent selectivity over the CRF2 receptor, making it a valuable tool for investigating the physiological and pathological roles of the CRF1 receptor.[1][2][3][12][13] These application notes provide detailed protocols for the use of this compound in in vitro receptor binding assays to determine its binding affinity and to characterize its interaction with the CRF1 receptor.
Mechanism of Action
This compound acts as a non-peptide, allosteric antagonist of the CRF1 receptor.[4][8] Unlike peptide antagonists that compete directly with the endogenous CRF ligand at the orthosteric binding site, this compound binds to a distinct site on the receptor.[8] This allosteric interaction modulates the receptor's conformation, thereby inhibiting the binding of CRF and preventing the subsequent activation of the G-protein signaling pathway.[8] This mode of action results in a reduction of CRF-stimulated adenylyl cyclase activity and cAMP production.[9]
Signaling Pathway
The binding of Corticotropin-Releasing Factor (CRF) to its receptor, CRF1, triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (Gs). The activated Gs alpha-subunit then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response to stress. This compound, as a CRF1 antagonist, blocks this cascade at the initial step by preventing CRF from binding to and activating the receptor.
Quantitative Data
The binding affinity of this compound for the CRF1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Receptor/System | Reference |
| Ki | 4 nM | Human CRF1 Receptor | [1][4][6][12][13] |
| pKi | 8.5 | Human CRF1 Receptor | [1][12][13] |
| Selectivity | >10,000-fold vs. CRF2 | Human CRF1 vs. CRF2 | [2][3] |
| pIC50 (ACTH production) | 7.1 (CRF-induced) | In vivo | [1][2][3] |
| pIC50 (ACTH production) | 6.9 (stress-induced) | In vivo | [1][2][3] |
| pIC50 (cAMP accumulation) | 7.1 | In vitro | [2][3] |
Experimental Protocols
Membrane Preparation from Cells Expressing Recombinant Human CRF1 Receptor
This protocol describes the preparation of cell membranes enriched with the CRF1 receptor, suitable for use in radioligand binding assays.
Materials:
-
HEK293 cells stably expressing human CRF1 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, ice-cold
-
Protease Inhibitor Cocktail
-
Sucrose (B13894) solution (20% in Lysis Buffer), ice-cold
-
BCA Protein Assay Kit
Procedure:
-
Culture HEK293-hCRF1 cells to confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Lysis Buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
CRF1 Receptor Radioligand Competition Binding Assay
This protocol details a competition binding assay to determine the inhibitory constant (Ki) of this compound for the CRF1 receptor using a radiolabeled ligand.
Materials:
-
CRF1 receptor-enriched cell membranes (from Protocol 1)
-
This compound
-
Radioligand: [125I]-Sauvagine or [125I]-ovine-CRF (specific activity ~2200 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Non-specific binding control: 1 µM unlabeled CRF or another high-affinity CRF1 ligand
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 pM to 10 µM.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the this compound dilution or vehicle (for total and non-specific binding).
-
50 µL of radioligand solution (e.g., [125I]-Sauvagine at a final concentration of ~150 pM).
-
100 µL of the CRF1 membrane preparation (typically 5-20 µg of protein per well).
-
-
The final assay volume is 250 µL.
-
Incubate the plate for 2 hours at 22°C with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with an appropriate amount of scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with vehicle).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound is a highly selective and potent CRF1 receptor antagonist that serves as an indispensable tool for researchers in the field of neuropharmacology and drug discovery. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other potential CRF1 receptor modulators. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating a deeper understanding of the CRF system and the development of novel therapeutics for stress-related disorders.
References
- 1. DiscoverX ChemiScreen CRF1 Receptor Membrane Preparation 1 Vial | Buy Online | DiscoverX | Fisher Scientific [fishersci.ie]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbi 35965 — TargetMol Chemicals [targetmol.com]
- 6. NBI-35965|CAS 268546-19-6|DC Chemicals [dcchemicals.com]
- 7. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
Troubleshooting & Optimization
NBI 35965 hydrochloride solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of NBI 35965 hydrochloride in aqueous solutions.
Product Information
| Property | Value | Reference |
| Molecular Weight | 437.79 g/mol | [1] |
| Formula | C₂₁H₂₂Cl₂N₄·HCl | [1] |
| CAS Number | 1782228-59-4 | [1] |
| Purity | ≥98% | [1] |
| Storage | Desiccate at room temperature | [1] |
| Mechanism of Action | Potent and selective corticotropin-releasing factor receptor 1 (CRF₁) antagonist | [1][2] |
Solubility Data
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (43.78 mg/mL) | [1] |
| DMSO | 100 mM (43.78 mg/mL) | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is readily soluble in both water and DMSO up to 100 mM.[1] For most in vitro applications, preparing a stock solution in sterile, purified water is recommended to avoid potential solvent effects of DMSO on cell cultures. For in vivo studies, the choice of solvent will depend on the route of administration and desired formulation.
Q2: I am observing precipitation when diluting my aqueous stock solution into a physiological buffer (e.g., PBS). What could be the cause?
A2: While this compound is water-soluble, its solubility can be influenced by the pH and ionic strength of the solution. Physiological buffers like PBS have a higher ionic strength and a neutral pH, which can sometimes lead to the precipitation of a compound that is more soluble in pure water, especially at high concentrations. It is advisable to prepare fresh dilutions and to test the solubility in the final buffer system at the desired working concentration before a large-scale experiment.
Q3: Can I sonicate or heat the solution to aid dissolution?
A3: Gentle warming (e.g., to 37°C) and brief sonication can be used to facilitate the dissolution of this compound. However, prolonged heating or aggressive sonication should be avoided to prevent potential degradation of the compound.
Q4: How should I store stock solutions of this compound?
A4: For aqueous stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] DMSO stock solutions are also stable under these conditions.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q5: Are there any recommended formulations for in vivo oral administration?
A5: Yes, for oral gavage in animal studies, this compound has been formulated in 5% mannitol (B672) in water.[2][3] Other potential oral formulations include suspensions in 0.2% carboxymethyl cellulose (B213188) or solutions containing PEG400 or Tween 80.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound is not fully dissolving in water. | - Insufficient mixing. - Concentration is too high. - Water quality is poor. | - Vortex the solution for 1-2 minutes. - Use gentle warming (37°C) or brief sonication. - Ensure the concentration does not exceed 100 mM. - Use sterile, purified water (e.g., Milli-Q or equivalent). |
| Precipitation occurs after adding to cell culture media or buffer. | - Change in pH or ionic strength. - Saturation limit exceeded in the final solution. | - Prepare a more dilute stock solution. - Add the stock solution to the media/buffer dropwise while stirring. - Test the solubility at the final concentration in a small volume first. |
| Inconsistent experimental results. | - Degradation of the compound. - Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly. - Store stock solutions properly in aliquots at -80°C. - Always use the batch-specific molecular weight provided on the Certificate of Analysis for concentration calculations.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
Using the batch-specific molecular weight (e.g., 437.79 g/mol ), calculate the volume of sterile, purified water required to achieve a 10 mM concentration.
-
Calculation Example: For 5 mg of compound: (5 mg / 437.79 mg/mmol) / 10 mmol/L = 0.001142 L = 1.142 mL.
-
-
Add the calculated volume of water to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming or brief sonication can be applied if necessary.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the 10 mM aqueous stock solution.
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final working concentration.
-
Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF₁).[1] The CRF₁ receptor is a G-protein coupled receptor that, upon binding its endogenous ligand CRF, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is a key component of the stress response, and its activation can lead to the production and release of adrenocorticotropic hormone (ACTH).[1][2] By blocking the CRF₁ receptor, this compound inhibits the downstream signaling cascade, thereby reducing cAMP accumulation and ACTH production.[1][2]
Caption: CRF₁ receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Optimizing NBI 35965 hydrochloride dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI 35965 hydrochloride. The information is designed to help optimize experimental design and troubleshoot common issues to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] It exhibits high affinity for the CRF1 receptor (Ki value of approximately 4 nM) and shows no significant binding to the CRF2 receptor.[1] Its mechanism of action involves blocking the binding of corticotropin-releasing factor (CRF) to CRF1, thereby inhibiting the downstream signaling cascade, which includes the reduction of cyclic AMP (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production.[1]
Q2: What are the recommended in vitro concentrations to start with for this compound?
Based on its in vitro potency, initial experiments can be designed around its pIC50 values. For inhibition of cAMP accumulation, the pIC50 is 7.1, and for inhibition of ACTH production, it is 6.9. These values can serve as a starting point for dose-response studies in your specific cell-based assays.
Q3: What in vivo doses of this compound have been shown to be effective in animal models?
In rats, oral (p.o.) administration of NBI 35965 at doses of 1, 3, 10, and 30 mg/kg has been shown to dose-dependently inhibit the binding of a radiolabeled ligand to CRF1 receptors in the brain.[1] A dose of 10 mg/kg (p.o. or s.c.) was effective in blocking CRF-induced shortening of distal colonic transit time.[1] In a model of stress-induced visceral hyperalgesia, a 20 mg/kg subcutaneous (s.c.) dose was shown to be effective.[1] In another study with rats, intravenous (i.v.) administration of 5 mg/kg significantly reduced the response of locus coeruleus neurons to colorectal distension, while a 10 mg/kg i.v. dose completely prevented it.[2]
Q4: What is the oral bioavailability and pharmacokinetic profile of this compound in rats?
While specific pharmacokinetic parameters can vary between studies and experimental conditions, available data for rats provides a general profile.
Q5: How should I prepare and store this compound?
This compound is soluble in aqueous solutions. For stock solutions, it is advisable to consult the manufacturer's datasheet. Generally, stock solutions can be prepared in water or DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments (e.g., cAMP Assays, Receptor Binding)
| Problem | Potential Cause | Troubleshooting Steps |
| No or low antagonist activity observed | Compound Degradation: Improper storage or handling of this compound. | - Ensure the compound has been stored correctly (desiccated, protected from light, at the recommended temperature). - Prepare fresh stock solutions. |
| Incorrect Assay Conditions: Suboptimal cell density, agonist concentration, or incubation times. | - Optimize cell density for your specific assay plate format. - Determine the EC80 of the CRF agonist in your system to ensure a sufficient window for observing antagonism. - Optimize the pre-incubation time with NBI 35965 to ensure it reaches equilibrium with the receptor before adding the agonist. | |
| Cell Line Issues: Low CRF1 receptor expression or passage number affecting receptor function. | - Confirm CRF1 receptor expression in your cell line using techniques like qPCR or western blot. - Use cells with a consistent and low passage number. | |
| High background signal or variability | Non-specific Binding: The compound may be sticking to plasticware or other components. | - Include a non-specific binding control in your receptor binding assays (a high concentration of a known CRF1 ligand). - Consider using low-binding plates. |
| Cell Health: Unhealthy or dying cells can lead to inconsistent results. | - Ensure cells are healthy and have high viability before starting the experiment. - Optimize cell handling and plating procedures. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in behavioral or physiological models | Insufficient Dose or Bioavailability: The administered dose may not be reaching the target tissue at a high enough concentration. | - Perform a dose-response study to determine the optimal dose for your specific model and route of administration. - Consider the reported oral bioavailability in rats (if applicable to your model) and adjust the dose accordingly. - For central effects, confirm brain penetrance of the compound. |
| Timing of Administration: The time between drug administration and the experimental challenge may not be optimal. | - Consider the pharmacokinetic profile of NBI 35965 (e.g., Tmax in rats is approximately 1 hour) to time your experiments accordingly. | |
| Animal Model Variability: Strain, age, or sex of the animals can influence the response. | - Use a consistent and well-characterized animal model. - Report the strain, age, and sex of the animals in your experimental design. | |
| High variability in animal responses | Stress-induced variability: Handling and injection procedures can induce stress, which may affect the outcomes of experiments targeting the stress system. | - Acclimate animals to the experimental procedures and environment. - Use appropriate vehicle controls and handle all animal groups consistently. |
| Inconsistent drug administration: Inaccurate dosing or improper administration technique. | - Ensure accurate and consistent dosing for all animals. - For oral gavage, ensure proper technique to avoid administration into the lungs. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| Ki (CRF1 Receptor) | ~4 nM | - | [1] |
| pIC50 (cAMP Accumulation) | 7.1 | - | - |
| pIC50 (ACTH Production) | 6.9 | - | - |
Table 2: In Vivo Dosage and Efficacy of this compound in Rats
| Dose | Route | Effect | Model | Reference |
| 1, 3, 10, 30 mg/kg | p.o. | Dose-dependent inhibition of [125I]sauvagine binding to brain CRF1 receptors | Ex vivo receptor autoradiography | [1] |
| 10 mg/kg | p.o. or s.c. | Blocked CRF-induced shortening of distal colonic transit time | Colonic transit | [1] |
| 20 mg/kg | s.c. | Abolished stress-induced visceral hyperalgesia | Water avoidance stress | [1] |
| 5 mg/kg | i.v. | Significantly reduced locus coeruleus neuronal response to colorectal distension | Colorectal distension | [2] |
| 10 mg/kg | i.v. | Prevented locus coeruleus neuronal response to colorectal distension | Colorectal distension | [2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine the IC50 of this compound in inhibiting CRF-stimulated cAMP production in a cell line expressing the CRF1 receptor.
Materials:
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Cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells)
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Cell culture medium
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This compound
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CRF (or other CRF1 agonist)
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Phosphodiesterase inhibitor (e.g., IBMX)
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cAMP assay kit (e.g., HTRF, LANCE, or similar)
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96-well or 384-well assay plates
Methodology:
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Cell Plating: Seed the CRF1-expressing cells into the assay plates at a pre-optimized density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor.
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Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptors.
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Agonist Stimulation: Add the CRF agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
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Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
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Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
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Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Ex Vivo Receptor Occupancy in Rodents
Objective: To determine the dose-dependent occupancy of brain CRF1 receptors by this compound after oral administration.
Materials:
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This compound
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Vehicle for oral administration (e.g., 0.5% methylcellulose)
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Rodents (rats or mice)
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[125I]Sauvagine or another suitable CRF1 radioligand
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Brain sectioning and autoradiography equipment
Methodology:
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Drug Administration: Administer different doses of this compound or vehicle orally to groups of animals.
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Tissue Collection: At a predetermined time point after administration (e.g., 1 hour), euthanize the animals and rapidly extract the brains.
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Brain Sectioning: Freeze the brains and cut coronal sections (e.g., 20 µm) using a cryostat. Mount the sections on microscope slides.
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Autoradiography:
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Pre-incubate the brain sections in buffer.
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Incubate the sections with a saturating concentration of the CRF1 radioligand (e.g., [125I]Sauvagine).
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To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled CRF1 ligand.
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Wash the sections to remove unbound radioligand.
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Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.
-
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Data Analysis: Quantify the density of the autoradiographic signal in specific brain regions known to express CRF1 receptors (e.g., cortex, amygdala). Calculate the percentage of receptor occupancy for each dose group by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
Visualizations
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflows for this compound.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of NBI 35965 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of NBI-35965 hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NBI-35965 hydrochloride?
A1: NBI-35965 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It exhibits high affinity for the CRF1 receptor, with a Ki value of 4 nM, and shows no significant binding to the CRF2 receptor (Ki > 10,000 nM). Its primary on-target effect is the inhibition of CRF-stimulated signaling pathways, such as the production of cyclic AMP (cAMP) and the release of adrenocorticotropic hormone (ACTH).[1][2]
Q2: I am observing a cellular response that is inconsistent with CRF1 receptor antagonism. What could be the cause?
A2: While NBI-35965 is highly selective for the CRF1 receptor, unexpected cellular responses could arise from several factors:
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Off-target effects: The compound may interact with other receptors, ion channels, or enzymes at the concentrations used in your experiment.
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Activation of alternative signaling pathways: The CRF1 receptor can couple to multiple downstream signaling pathways beyond the canonical Gs-cAMP pathway, including Gq/PLC/PKC, Gi, and β-arrestin pathways.[3][4] Your observed effect might be mediated by one of these alternative pathways.
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Experimental artifacts: Issues such as compound precipitation, degradation, or interference with the assay readout can lead to misleading results.
Q3: What are some common off-target liabilities for small molecule antagonists of GPCRs like the CRF1 receptor?
A3: Small molecule GPCR antagonists can sometimes exhibit off-target activity at:
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Other GPCRs: Due to structural similarities in binding pockets.
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Ion channels: Modulating their activity can lead to changes in cellular excitability.
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Kinases: Inhibition of various kinases can have widespread effects on cellular signaling.
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Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes can affect the metabolism of the compound itself or other substances in the experimental system.[5][6]
Q4: How can I confirm that the observed effect is due to on-target CRF1 antagonism?
A4: To confirm on-target activity, you can perform several control experiments:
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Use a structurally different CRF1 antagonist: If a different CRF1 antagonist produces the same effect, it is more likely to be an on-target effect.
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Knockdown or knockout of the CRF1 receptor: If the effect of NBI-35965 is abolished in cells lacking the CRF1 receptor, it confirms on-target activity.
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Rescue experiment: Overexpression of the CRF1 receptor in a low-expressing cell line should potentiate the effect of NBI-35965.
Troubleshooting Guides for Off-Target Effects
This section provides structured guides to help you investigate and troubleshoot potential off-target effects of NBI-35965 hydrochloride.
Issue 1: Unexpected Change in a Cellular Endpoint
You observe a change in a cellular process (e.g., cell viability, proliferation, gene expression) that is not readily explained by the known function of the CRF1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: NBI-35965 Bioavailability in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the CRF1 receptor antagonist NBI-35965 in rats. The focus is on addressing challenges related to its bioavailability to ensure consistent and optimal exposure in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with NBI-35965 in rats, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations after oral administration | Inadequate Absorption: While NBI-35965 is water-soluble, its absorption from the gastrointestinal (GI) tract might be limited.[1] Factors such as GI transit time, pH, and efflux transporters can affect absorption.[2][3] | 1. Formulation Strategy: Consider formulating NBI-35965 with permeation enhancers or in a lipid-based delivery system to improve absorption across the intestinal membrane.[4][5][6][7] 2. Dose Adjustment: Increase the oral dose to see if a proportional increase in plasma concentration is achieved.[1] 3. Route of Administration: For initial studies or to confirm target engagement, consider subcutaneous (s.c.) or intravenous (i.v.) administration.[1][8] |
| High variability in plasma concentrations between individual rats | Physiological Differences: Variations in gastric emptying time, food intake, and gut microbiome can lead to inconsistent absorption.[2] Inconsistent Dosing Technique: Improper gavage technique can lead to variability in the administered dose. | 1. Controlled Feeding: Fast the rats overnight before oral administration to standardize GI conditions. 2. Standardized Dosing: Ensure consistent oral gavage technique and vehicle volume across all animals. 3. Formulation Optimization: A well-formulated solution or suspension can minimize variability. |
| Rapid clearance and short half-life | High Metabolism: The compound may be subject to rapid first-pass metabolism in the liver.[5] Rapid Excretion: Renal or biliary clearance might be high. | 1. Co-administration with Inhibitors: Investigate the metabolic pathways of NBI-35965 and consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval).[5] 2. Formulation for Sustained Release: Develop a sustained-release formulation to prolong the absorption phase.[2] |
| Poor brain penetration despite adequate plasma levels | Efflux by Transporters: The blood-brain barrier (BBB) may have active efflux transporters that remove NBI-35965 from the brain. | 1. Use of Efflux Inhibitors: Co-administer a known P-glycoprotein (P-gp) inhibitor to assess its impact on brain concentrations. 2. Intracerebroventricular (i.c.v.) Administration: For mechanistic studies, direct administration into the brain can bypass the BBB.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of NBI-35965 in rats?
Q2: NBI-35965 is described as water-soluble. Shouldn't this lead to good oral bioavailability?
A2: Water solubility is a favorable property for dissolution in the gastrointestinal tract, which is the first step in drug absorption. However, good bioavailability also depends on the drug's ability to permeate the intestinal membrane and its stability against first-pass metabolism.[5] A highly water-soluble compound may have poor lipid membrane permeability, thus limiting its absorption.
Q3: What are some potential formulation strategies to improve the oral bioavailability of NBI-35965?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds like NBI-35965:
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of both lipophilic and hydrophilic compounds by presenting the drug in a solubilized state and interacting with the intestinal membrane.[6][7]
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Nanoparticles: Encapsulating NBI-35965 in nanoparticles can protect it from degradation in the GI tract and enhance its uptake by intestinal cells.[4]
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Permeation Enhancers: Co-formulating with excipients that reversibly open the tight junctions between intestinal cells can increase absorption.[2][5]
Q4: How can I assess the bioavailability of my NBI-35965 formulation in rats?
A4: A standard approach is to conduct a pharmacokinetic study. This involves administering a known dose of NBI-35965 intravenously (i.v.) and orally (p.o.) to two groups of rats. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. The absolute bioavailability (F%) is then calculated using the following formula:
F(%) = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100
Where AUC is the area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of NBI-35965 in Rats
Objective: To determine the absolute oral bioavailability of NBI-35965 in rats.
Materials:
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NBI-35965
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Vehicle for oral and intravenous administration (e.g., saline, 5% DMSO/95% saline)
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Male Sprague-Dawley rats (250-300g)
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Dosing syringes and needles
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Blood collection tubes (e.g., with EDTA)
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Centrifuge
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Analytical method for quantifying NBI-35965 in plasma (e.g., LC-MS/MS)
Methodology:
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Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.
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Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
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Group Allocation: Divide the rats into two groups:
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Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg)
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Group 2: Oral (p.o.) administration (e.g., 10 mg/kg)
-
-
Dosing:
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i.v. Group: Administer NBI-35965 solution via the tail vein.
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p.o. Group: Administer NBI-35965 solution or suspension via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the plasma samples to determine the concentration of NBI-35965 using a validated analytical method.
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Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate the pharmacokinetic parameters, including AUC, and determine the absolute bioavailability.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of NBI-35965 in rats.
Caption: Factors influencing the oral bioavailability of NBI-35965.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of NBI 35965 hydrochloride in experimental buffers
Welcome to the technical support center for NBI 35965 hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in both water and DMSO up to 100 mM.[1] For long-term storage, a DMSO stock solution is often preferred.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid powder should be stored desiccated at room temperature. For long-term stability, storing the powder at -20°C can extend its shelf life for up to three years.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare and use aqueous solutions on the same day.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility of the compound is exceeded in your experimental buffer or if the stock solution has been stored improperly. Ensure that the final concentration in your aqueous buffer does not exceed its solubility limit. If using a DMSO stock, ensure the final concentration of DMSO in the aqueous buffer is low enough to not cause precipitation of other components. Gentle warming and vortexing may help to redissolve the compound, but if precipitation persists, a fresh solution should be prepared.
Q4: I am observing inconsistent results in my experiments. Could degradation of this compound be a factor?
A4: Yes, inconsistent results can be a sign of compound degradation. This compound is a hydrochloride salt, which suggests it is more stable in slightly acidic to neutral pH conditions. In alkaline buffers, the free base form may be less stable. To minimize degradation, it is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to avoid prolonged storage of the compound in aqueous solutions.
Q5: What are the best practices for preparing working solutions of this compound in experimental buffers?
A5: To minimize the risk of degradation and precipitation, follow these best practices:
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Allow the solid compound and stock solutions to equilibrate to room temperature before use.
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Use high-purity solvents and buffers.
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Prepare fresh working solutions from a stock solution for each experiment.
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Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
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When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and even mixing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation | Prepare fresh stock and working solutions. Ensure proper storage conditions for both solid compound and stock solutions. Consider preparing solutions in a slightly acidic to neutral pH buffer (e.g., pH 6.0-7.4). |
| Inaccurate concentration | Verify the calculations for preparing the stock and working solutions. Use a calibrated balance and pipettes. | |
| Precipitation in experimental buffer | Exceeded solubility | Check the solubility of this compound in your specific buffer system. You may need to lower the final concentration. |
| High percentage of organic solvent from stock | When diluting from a DMSO stock, ensure the final percentage of DMSO in the aqueous buffer is low (typically <1%). | |
| Buffer incompatibility | Test the solubility in a small volume of your buffer before preparing a large batch. | |
| Variability between experiments | Inconsistent solution preparation | Prepare a single, larger batch of working solution for a set of related experiments to ensure consistency. |
| Degradation over the course of the experiment | For long-duration experiments, consider the stability of the compound under your specific conditions (temperature, light exposure). It may be necessary to replenish the compound during the experiment. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 437.79 g/mol | [1] |
| Formula | C₂₁H₂₂Cl₂N₄·HCl | |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage (Solid) | Desiccate at RT; -20°C for long-term | [2] |
| Storage (DMSO Stock) | -80°C (6 months); -20°C (1 month) | [2] |
| CRF₁ Receptor Binding Affinity (Ki) | 4 nM | [1] |
| CRF₂ Receptor Binding Affinity (Ki) | > 10000 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out 4.38 mg of this compound (MW: 437.79 g/mol ).
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Dissolving: Add 1 mL of high-purity DMSO to the solid compound.
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Mixing: Vortex the solution until the compound is completely dissolved.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol is a general guideline based on the known mechanism of action of CRF₁ receptor antagonists.[1]
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Cell Culture: Culture cells expressing the CRF₁ receptor (e.g., transfected HEK293 cells) in appropriate media.
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Cell Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
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Pre-incubation: Remove the culture medium from the cells and pre-incubate with the different concentrations of this compound for 15-30 minutes.
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Stimulation: Add a CRF receptor agonist (e.g., CRF) at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP levels against the concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: CRF₁ Receptor Signaling Pathway and Inhibition by NBI 35965.
Caption: General Experimental Workflow for Using this compound.
References
Technical Support Center: NBI-35965 Administration for Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NBI-35965 in behavioral assays. The information is tailored for scientists and drug development professionals to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NBI-35965 and what is its primary mechanism of action?
NBI-35965 is a selective and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2][3] It exhibits high affinity for CRF1 (Ki value of 4 nM) and does not bind to CRF2 receptors.[1][4][5] By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, NBI-35965 mitigates stress-induced physiological and behavioral responses, demonstrating anxiolytic (anxiety-reducing) effects.[1][3]
Q2: What are the key pharmacokinetic parameters of NBI-35965 in rodents?
Pharmacokinetic studies in rats provide the following key data for NBI-35965. Understanding these parameters is crucial for designing the timing of your behavioral experiments.
| Parameter | Value (in rats) | Citation |
| Oral Bioavailability | 34% | [1][4] |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour (oral gavage) | [1] |
| Time to Maximum Brain Concentration | 1 hour (oral gavage) | [1] |
| Half-life (t1/2) | 12 hours | [1][4] |
Q3: How should I prepare NBI-35965 for administration?
NBI-35965 hydrochloride is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be dissolved in sterile saline for subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injections. For oral administration (p.o.), it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Always ensure the solution is homogenous before administration.
Q4: What is the recommended administration timing of NBI-35965 before conducting behavioral assays?
Based on its pharmacokinetic profile, administering NBI-35965 60 minutes prior to the behavioral test is recommended for oral (p.o.) administration to coincide with the peak plasma and brain concentrations.[1] For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, a pre-treatment time of 30-60 minutes is a reasonable starting point, although pilot studies are always recommended to determine the optimal window for your specific experimental conditions and behavioral assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable anxiolytic effect in the elevated plus-maze (EPM) or open-field test (OFT). | Inappropriate administration timing: The behavioral test may have been conducted outside the optimal window of drug efficacy. | Administer NBI-35965 60 minutes before the test for oral administration to align with peak brain concentration.[1] For other routes, conduct a pilot study to determine the optimal pre-treatment time (e.g., 30, 60, 90 minutes). |
| Suboptimal dosage: The dose may be too low to elicit a significant behavioral response. | Review the literature for effective dose ranges. A common dose for demonstrating anxiolytic effects in rats is 10-20 mg/kg.[1][4] Perform a dose-response study to identify the most effective dose for your specific animal model and assay. | |
| Habituation of animals: Prior exposure to the testing apparatus can reduce anxiety levels, masking the anxiolytic effect of the compound. | Ensure that animals are naive to the testing environment. Handle animals gently and consistently to minimize stress before the experiment. | |
| Increased immobility in the forced swim test (FST) after NBI-35965 administration. | Sedative effects at high doses: While primarily anxiolytic, very high doses of CRF1 antagonists could potentially induce sedative effects that might be misinterpreted as depressive-like behavior. | Use the lowest effective dose determined from anxiolytic assays. If sedation is suspected, assess locomotor activity in an open-field test at the same dose. |
| Paradoxical effects: In some contexts, altering the stress response system can have complex and unexpected behavioral outcomes. | Carefully review the experimental design and consider the specific stress paradigms being used. The effects of CRF1 antagonists can be more pronounced in stressed versus non-stressed animals.[2] | |
| High variability in behavioral data between subjects. | Inconsistent drug administration: Improper gavage technique or injection placement can lead to variable drug absorption. | Ensure all personnel are properly trained in the administration techniques being used. For oral gavage, verify correct placement to avoid administration into the lungs. |
| Environmental factors: Differences in lighting, noise, or handling can significantly impact anxiety levels and behavioral responses. | Standardize the testing environment. Acclimate animals to the testing room for at least 60 minutes before the experiment.[6] Conduct tests at the same time of day to minimize circadian variations. | |
| Vehicle effects: The vehicle used to dissolve NBI-35965 may have its own behavioral effects. | Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle itself. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Assessing Anxiolytic Effects
This protocol is designed to assess the anxiety-reducing effects of NBI-35965 in rodents. The EPM is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
1. Apparatus:
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A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software for data analysis.
2. Procedure:
-
Animal Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.[6]
-
Drug Administration: Administer NBI-35965 (e.g., 10-20 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Start the video recording and tracking software immediately. Allow the animal to explore the maze for 5 minutes.
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms.
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Number of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NBI-35965 blocks CRF1 receptor signaling.
Caption: Workflow for NBI-35965 behavioral experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Swim Test Protocol [protocols.io]
- 4. Corticotropin-Releasing Factor Receptor Antagonism within the Dorsal Raphe Nucleus Reduces Social Anxiety-Like Behavior after Early-Life Social Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
NBI 35965 hydrochloride interference with other signaling pathways
Welcome to the technical support center for NBI-35965 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential experimental issues and answer frequently asked questions regarding its use. NBI-35965 hydrochloride is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1][2][3][4] This document will address potential interference with other signaling pathways and provide guidance on how to interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NBI-35965 hydrochloride?
NBI-35965 hydrochloride is a selective, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[2][5] It exhibits high-affinity binding to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by the binding of its endogenous ligand, corticotropin-releasing factor (CRF).[2][4][5] The primary downstream effect of this antagonism is the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) accumulation and subsequent attenuation of adrenocorticotropic hormone (ACTH) production.[1][2][4]
Q2: How selective is NBI-35965 hydrochloride for the CRF1 receptor over the CRF2 receptor?
NBI-35965 hydrochloride is highly selective for the CRF1 receptor.[1][2][3][4] It has a much lower binding affinity for the CRF2 receptor, with studies indicating that its affinity for CRF1 is over 1000-fold higher than for CRF2.[3] This high degree of selectivity is a key feature of the compound.
Q3: Is there any known interference of NBI-35965 hydrochloride with other signaling pathways?
Currently, there is no widely available public data from broad selectivity panel screenings that detail the off-target effects of NBI-35965 hydrochloride on a wide range of other receptors, kinases, or ion channels. The existing literature consistently emphasizes its high selectivity for the CRF1 receptor over the CRF2 receptor.[1][2][3][4] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.
Q4: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to CRF1 signaling. What should I do?
If you are observing unexpected results, it is crucial to systematically troubleshoot the experiment. This includes verifying the concentration and stability of your NBI-35965 hydrochloride stock, ensuring the health and integrity of your experimental model, and performing appropriate control experiments. The troubleshooting guide below provides a more detailed workflow for addressing such issues.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of NBI-35965 hydrochloride for the CRF1 and CRF2 receptors.
| Target | Parameter | Value | Reference |
| CRF1 | K_i | 4 nM | [1][2][3][4] |
| CRF2 | K_i | >10000 nM | [1] |
| CRF-induced ACTH production | pIC_50 | 7.1 | [1][2][5] |
| Stress-induced ACTH production | pIC_50 | 6.9 | [1][2][5] |
| Sauvagine-induced cAMP accumulation | Inhibition | Yes | [2][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical CRF1 signaling pathway and the effect of NBI-35965 hydrochloride.
Caption: Canonical CRF1 signaling pathway and the inhibitory action of NBI-35965 hydrochloride.
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected experimental results that may suggest off-target effects of NBI-35965 hydrochloride.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with NBI-35965 hydrochloride.
Detailed Experimental Protocols
1. Dose-Response Experiment to Investigate On-Target vs. Off-Target Effects
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Objective: To determine if the observed phenotype is dose-dependent and correlates with the known potency of NBI-35965 hydrochloride for CRF1.
-
Methodology:
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Prepare a series of dilutions of NBI-35965 hydrochloride, typically spanning several orders of magnitude around the expected IC50/EC50 for CRF1 inhibition in your system. A common range would be from 1 nM to 10 µM.
-
Include a vehicle-only control.
-
Treat your cells or animal model with the different concentrations of the compound.
-
Measure the unexpected phenotype at each concentration.
-
Concurrently, measure a known downstream marker of CRF1 signaling (e.g., cAMP levels or ACTH release) to confirm on-target activity at each concentration.
-
-
Interpretation:
-
If the unexpected phenotype occurs at concentrations consistent with CRF1 inhibition, it is more likely to be an on-target effect.
-
If the phenotype only appears at much higher concentrations, it may be an off-target effect.
-
2. Control Experiment Using a Structurally Unrelated CRF1 Antagonist
-
Objective: To determine if the observed phenotype is specific to the chemical structure of NBI-35965 hydrochloride or is a general consequence of CRF1 antagonism.
-
Methodology:
-
Select a CRF1 antagonist with a different chemical scaffold from NBI-35965 hydrochloride (e.g., Antalarmin or R121919).
-
Treat your experimental model with this alternative antagonist at a concentration that gives equivalent CRF1 inhibition to the dose of NBI-35965 hydrochloride that produced the unexpected phenotype.
-
Include NBI-35965 hydrochloride and a vehicle control in parallel.
-
Measure the unexpected phenotype.
-
-
Interpretation:
-
If the structurally unrelated antagonist also produces the same phenotype, it is highly likely to be a result of CRF1 inhibition.
-
If the alternative antagonist does not produce the phenotype, the effect is likely specific to NBI-35965 hydrochloride and may be an off-target effect.
-
3. Genetic Knockdown/Knockout of CRF1
-
Objective: To definitively determine if the observed phenotype is dependent on the presence of the CRF1 receptor.
-
Methodology:
-
Use a cell line or animal model where the CRF1 receptor has been genetically knocked out or its expression is knocked down using techniques like siRNA or shRNA.
-
Treat the knockout/knockdown model and a wild-type control with NBI-35965 hydrochloride at the concentration that produces the unexpected phenotype.
-
Include a vehicle control for both the knockout/knockdown and wild-type models.
-
Measure the unexpected phenotype.
-
-
Interpretation:
-
If the phenotype is absent in the knockout/knockdown model but present in the wild-type control, the effect is mediated by the CRF1 receptor.
-
If the phenotype persists in the knockout/knockdown model, it is an off-target effect independent of CRF1.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-35965|CAS 268546-19-6|DC Chemicals [dcchemicals.com]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
Technical Support Center: Minimizing Variability in Animal Studies with NBI-35965
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in animal studies involving the selective CRF1 receptor antagonist, NBI-35965. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is NBI-35965 and what is its primary mechanism of action?
A1: NBI-35965 is a potent, selective, and water-soluble corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1][2][3] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby attenuating the physiological and behavioral responses to stress.[1][2] It is orally active and brain-penetrant.[4][5]
Q2: What are the key physicochemical and pharmacokinetic properties of NBI-35965?
A2: NBI-35965 is a water-soluble compound, which facilitates its formulation for in vivo studies. Key pharmacokinetic parameters are summarized in the table below.
Q3: What are the most common sources of variability in animal studies using NBI-35965?
A3: Variability in studies with NBI-35965 can arise from several factors, many of which are common to preclinical animal research in general. These can be broadly categorized as:
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Animal-related factors: Strain, sex, age, and individual differences in stress reactivity can significantly impact outcomes.
-
Environmental factors: Housing conditions, light/dark cycles, noise, and odors can all act as stressors and influence the baseline state of the animals.
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Procedural factors: Inconsistent drug administration techniques, timing of dosing relative to testing, and handling-induced stress are major sources of variability. The specific stress model employed is also a critical factor, as the efficacy of CRF1 antagonists can be highly context-dependent.[6][7][8]
Q4: How critical is the timing of NBI-35965 administration relative to the stressor or behavioral test?
A4: The timing is critical and depends on the route of administration and the pharmacokinetic profile of the compound. For oral administration in rats, a peak plasma concentration is reached at approximately 1 hour.[9] Therefore, administering the compound about 60 minutes prior to the stressor or behavioral test is a common practice.[2][9] For intravenous administration, the onset of action will be much faster. It is crucial to establish a consistent dosing-to-testing interval for all animals in a study.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in behavioral outcomes between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect gavage technique leading to variable absorption).2. Undocumented environmental stressors (e.g., noise, odors, variable light exposure).3. Individual differences in animal stress reactivity.4. Inconsistent handling by different experimenters. | 1. Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, subcutaneous injection). For oral gavage, verify proper placement to ensure the full dose reaches the stomach.[5]2. Standardize the environment: maintain a consistent light-dark cycle, minimize noise, and avoid strong scents.[10]3. Acclimate animals to the experimental procedures and handling to reduce novelty-induced stress.[11]4. Assign a single, well-trained experimenter to handle and test the animals for a given cohort to eliminate inter-operator variability. |
| Lack of expected anxiolytic or stress-reducing effect of NBI-35965. | 1. Suboptimal dose.2. Inappropriate timing of administration.3. The chosen stress model is not sensitive to CRF1 antagonism.4. Poor bioavailability due to formulation issues (less likely with water-soluble NBI-35965). | 1. Perform a dose-response study to determine the optimal effective dose for your specific animal model and strain.2. Review the pharmacokinetic data and adjust the pre-treatment interval accordingly.[9]3. Consider the nature of the stressor. CRF1 antagonists are often more effective in models with a strong psychological stress component.[12] The efficacy of these compounds has been shown to be inconsistent across different preclinical models.[6][7][8][13]4. Although water-soluble, ensure complete dissolution of the compound in the vehicle before administration. |
| Inconsistent physiological readouts (e.g., plasma corticosterone (B1669441) levels). | 1. Variability in the timing of blood sampling.2. Stress induced by the sampling procedure itself.3. Circadian rhythm effects on hormone levels. | 1. Collect blood samples at the exact same time point relative to the stressor and drug administration for all animals.2. Use techniques that minimize stress during sampling (e.g., tail-nick for small volumes in trained animals) and ensure personnel are proficient.3. Conduct all procedures at the same time of day to control for circadian fluctuations in corticosterone. |
| Precipitation of NBI-35965 in the dosing solution. | 1. Exceeding the solubility limit in the chosen vehicle.2. Incorrect pH of the solution.3. Instability of the compound over time in solution. | 1. While NBI-35965 hydrochloride is water-soluble, confirm the solubility limits for your specific formulation.[5]2. Ensure the pH of the vehicle is compatible with the compound's stability and solubility.3. Prepare dosing solutions fresh daily unless stability data indicates otherwise. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of NBI-35965
| Property | Value | Species | Reference |
| Molecular Weight | 437.79 g/mol (hydrochloride salt) | N/A | [5] |
| Solubility | Soluble to 100 mM in water and DMSO | N/A | [5] |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | N/A | [1][2] |
| CRF2 Receptor Binding Affinity (Ki) | > 10,000 nM | N/A | [5] |
| Oral Bioavailability | 34% (estimated) | Rat | [9] |
| Time to Max Plasma Concentration (Tmax) | 1 hour (oral) | Rat | [9] |
| Plasma Half-life (t1/2) | 12 hours | Rat | [9] |
| Volume of Distribution (Vd) | 17.8 L/kg | Rat | [9] |
| Plasma Clearance | 17 mL/min/kg | Rat | [9] |
Table 2: Effective Doses of NBI-35965 in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Water Avoidance Stress | Rat | Subcutaneous | 20 mg/kg | Abolished stress-induced visceral hyperalgesia | [1][2] |
| Water Avoidance Stress | Rat | Subcutaneous | 20 mg/kg | Reduced stress-induced defecation | [1][2] |
| CRF-induced Colonic Transit | Rat | Oral / Subcutaneous | 10 mg/kg | Blocked CRF-induced shortening of colonic transit time | [1][2] |
| Colorectal Distension & ic CRF | Rat | Intravenous | 10 mg/kg | Prevented activation of locus coeruleus neurons | [3] |
| Stress-induced ACTH Production | Mouse | Oral Gavage | 20 mg/kg | Reduced stress-induced ACTH production | [9] |
Experimental Protocols
Protocol 1: Oral Administration of NBI-35965 in a Mouse Stress Model
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Objective: To assess the effect of orally administered NBI-35965 on stress-induced adrenocorticotropic hormone (ACTH) production.
-
Materials:
-
NBI-35965 hydrochloride
-
Vehicle: 5% mannitol (B672) in sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice (24-26 g) to the housing facility for at least one week prior to the experiment. Handle the mice daily for 2-3 days before the study to reduce handling stress.[2]
-
Formulation Preparation: Prepare a suspension of NBI-35965 in 5% mannitol in water to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse at 10 mL/kg volume). Ensure the compound is fully dissolved. Prepare fresh daily.
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume.[5]
-
Administer NBI-35965 (20 mg/kg) or vehicle via oral gavage.[9] The volume should not exceed 10 mL/kg.[5][14]
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the solution directly into the stomach.[5]
-
-
Timing: Administer the compound 60 minutes prior to the initiation of the stressor.[9]
-
Stressor and Readout: Apply the chosen stressor (e.g., restraint stress). Following the stress period, collect blood samples for ACTH analysis according to your established protocol.
-
Protocol 2: Subcutaneous Administration of NBI-35965 in a Rat Model of Visceral Hypersensitivity
-
Objective: To evaluate the effect of subcutaneously administered NBI-35965 on stress-induced visceral hyperalgesia.
-
Materials:
-
NBI-35965 hydrochloride
-
Vehicle: Sterile saline (0.9% NaCl)
-
Syringes with 25-27 gauge needles
-
Water Avoidance Stress (WAS) apparatus
-
Colorectal distension (CRD) equipment
-
-
Procedure:
-
Animal Model: Utilize male Long-Evans rats that have undergone maternal separation to induce a stress-vulnerable phenotype.[1][2]
-
Formulation Preparation: Dissolve NBI-35965 in sterile saline to the desired concentration.
-
Dosing: Administer NBI-35965 (20 mg/kg) or vehicle via subcutaneous injection in the scruff of the neck.
-
Stress Induction (Water Avoidance Stress):
-
Visceral Sensitivity Assessment (Colorectal Distension):
-
Following the WAS period, assess the visceromotor response to colorectal distension at various pressures (e.g., 20-80 mmHg).[1][2][16]
-
This typically involves inserting a balloon catheter into the colon and measuring the electromyographic (EMG) activity of the abdominal muscles in response to balloon inflation.[1]
-
-
Visualizations
Caption: NBI-35965 blocks CRF1 receptors in the HPA axis and brain.
Caption: A standardized workflow is key to minimizing variability.
Caption: A systematic approach to troubleshooting experimental variability.
References
- 1. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. research.fsu.edu [research.fsu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of water avoidance stress on peripheral and central responses during bladder filling in the rat: A multidisciplinary approach to the study of urologic chronic pelvic pain syndrome (MAPP) research network study | PLOS One [journals.plos.org]
- 14. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CRF1 Antagonists: NBI 35965 Hydrochloride vs. Antalarmin
For researchers and drug development professionals investigating stress-related disorders, the selection of a potent and selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist is a critical decision. This guide provides an objective comparison of two prominent CRF1 antagonists, NBI 35965 hydrochloride and Antalarmin, supported by available experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | Antalarmin | Reference |
| Binding Affinity (Ki) | ~4 nM (CRF1) | 1.4 - 6 nM (CRF1) | [1] |
| Selectivity | >2500-fold for CRF1 over CRF2 (>10000 nM for CRF2) | High selectivity for CRF1 | [1] |
| In Vitro Potency (pIC50) | 7.1 (cAMP inhibition), 6.9 (ACTH inhibition) | Not explicitly stated in the provided results | [1] |
| Oral Bioavailability | Orally active, but specific percentage not available | ~19% in macaques, ~27% for its analog CP-154,526 in rats | [2] |
| Brain Penetrance | Yes, demonstrated by ex vivo receptor autoradiography | Yes, with a brain:plasma ratio of 2.5 for its analog CP-154,526 | [2][3] |
| In Vivo Efficacy | Attenuates stress-induced visceral hyperalgesia and colonic motor function in rats | Reduces anxiety-like behaviors, stress-induced ACTH release, and has shown effects in models of depression and addiction | [4][5] |
In-Depth Comparison
This compound:
This compound is a potent and highly selective CRF1 receptor antagonist.[1] Its high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and exceptional selectivity over the CRF2 receptor make it a precise tool for studying CRF1-mediated pathways.[1] In vitro functional assays have demonstrated its ability to inhibit CRF-stimulated cAMP accumulation and ACTH production.[1] A key feature of NBI 35965 is its water solubility and oral activity, which allows for systemic administration and subsequent central nervous system effects.[3] Ex vivo receptor autoradiography studies in rats have confirmed its ability to cross the blood-brain barrier and engage with its target in the brain.[3] In vivo studies have highlighted its efficacy in models of stress-related visceral sensitivity, where it has been shown to blunt visceral hyperalgesia and colonic motor function in response to stress.[3]
Antalarmin:
Antalarmin is another well-characterized, non-peptide CRF1 antagonist.[2] It exhibits high binding affinity for the CRF1 receptor, with reported Ki values in the low nanomolar range.[2] Antalarmin has been extensively studied in a variety of preclinical models. In vivo, it has demonstrated efficacy in reducing anxiety-like behaviors in the elevated plus-maze and conditioned fear models.[5] Furthermore, it has been shown to attenuate the release of ACTH in response to stress.[4] Pharmacokinetic studies have been conducted for Antalarmin and its close analog, CP-154,526. In macaques, Antalarmin has an oral bioavailability of approximately 19% and an elimination half-life of 7.8 hours.[2] Its analog, CP-154,526, has shown good brain penetrance in rats with a brain-to-plasma ratio of 2.5.[2]
Experimental Methodologies
Below are detailed protocols for key experiments commonly used to characterize CRF1 antagonists like this compound and Antalarmin.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the CRF1 receptor.
Protocol:
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Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CRF1 receptor.
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Radioligand: A radiolabeled CRF1 ligand, such as [125I]Sauvagine or [3H]CRF, is used.
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Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., NBI 35965 or Antalarmin).
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Incubation: The mixture is incubated to allow binding to reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional antagonist activity by measuring the inhibition of CRF-stimulated cAMP production.
Protocol:
-
Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of a CRF agonist (e.g., CRF or Urocortin) is added to stimulate cAMP production.
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Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
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Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
In Vivo Model: Stress-Induced Visceral Hyperalgesia in Rats
Objective: To evaluate the efficacy of the antagonist in reducing visceral pain in a stress model.
Protocol:
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Animal Model: Rats are subjected to a stressor, such as water avoidance stress, to induce visceral hyperalgesia.
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Drug Administration: The antagonist (e.g., NBI 35965) or vehicle is administered systemically (e.g., orally or subcutaneously) prior to the stressor.
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Visceromotor Response Measurement: Colorectal distension is performed by inflating a balloon catheter inserted into the colon at varying pressures. The visceromotor response, typically measured as the contraction of the abdominal muscles, is quantified using electromyography (EMG).
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Data Analysis: The visceromotor response to colorectal distension is compared between the antagonist-treated and vehicle-treated groups to determine the effect of the compound on stress-induced visceral hyperalgesia.
Visualizing the Mechanisms
To better understand the context in which these antagonists operate, the following diagrams illustrate the CRF1 signaling pathway and a typical experimental workflow.
Conclusion
Both this compound and Antalarmin are valuable tools for investigating the role of the CRF1 receptor in health and disease. This compound stands out for its high selectivity and demonstrated efficacy in models of visceral pain. Antalarmin, having been more extensively studied, offers a broader dataset on its in vivo effects across various behavioral paradigms and more detailed pharmacokinetic profiles. The choice between these antagonists will ultimately depend on the specific research question, the desired pharmacokinetic properties, and the experimental model being employed. Further head-to-head comparative studies would be invaluable for a more definitive differentiation of their performance characteristics.
References
- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative In Vivo Efficacy Analysis of CRF1 Receptor Antagonists: NBI-35965 and R121919
This guide provides a detailed comparison of the in vivo efficacy of two prominent corticotropin-releasing factor receptor 1 (CRF1) antagonists, NBI-35965 and R121919. Both compounds have been investigated for their potential therapeutic effects in stress-related disorders, such as anxiety and depression. This document summarizes key experimental data, outlines methodologies from pivotal in vivo studies, and visualizes their shared mechanism of action and experimental workflows for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the HPA Axis
Both NBI-35965 and R121919 are non-peptide, selective antagonists of the CRF1 receptor.[1][2] Hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, initiated by the binding of corticotropin-releasing factor (CRF) to CRF1 receptors, is strongly implicated in the pathophysiology of anxiety and depressive disorders.[3] By blocking this interaction, NBI-35965 and R121919 aim to mitigate the downstream effects of stress, including the release of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441).[2][4]
In Vitro Binding Affinity
Both compounds exhibit high affinity for the CRF1 receptor, a key characteristic for their potential efficacy.
| Compound | Ki (nM) | Receptor Specificity |
| NBI-35965 | ~4[2][5] | Selective for CRF1 over CRF2.[2][5] |
| R121919 | 2-5[6] | High affinity for CRF1 with over 1000-fold weaker activity at the CRF2 receptor.[6] |
Table 1: In Vitro Receptor Binding Affinity.
In Vivo Efficacy: Preclinical Data
The following tables summarize the in vivo effects of NBI-35965 and R121919 in various preclinical models. It is important to note that these studies were not direct head-to-head comparisons, and thus experimental conditions may vary.
NBI-35965: Anxiolytic and Visceral Effects
| Parameter | Animal Model | Dose | Route | Key Findings |
| ACTH Production | Mice | 20 mg/kg | Oral | Reduces stress-induced ACTH production.[2] |
| Visceral Hyperalgesia | Rats (maternally separated) | 20 mg/kg | s.c. | Abolished stress-induced visceral hyperalgesia.[5] |
| Colonic Motor Function | Rats | 10 mg/kg | p.o. or s.c. | Blocked CRF-induced shortening of distal colonic transit time.[5] |
| Defecation | Rats | 20 mg/kg | s.c. | Significantly reduced defecation in response to water avoidance stress.[5] |
| Locus Coeruleus Activation | Rats | 10 mg/kg | i.v. | Prevented colorectal distension- and CRF-induced neuronal activation.[7] |
Table 2: Summary of In Vivo Efficacy Data for NBI-35965.
R121919: Anxiolytic and Antidepressant-like Effects
| Parameter | Animal Model | Dose | Route | Key Findings |
| Anxiogenic-like Behavior | Wistar Rats | 0.63-20 mg/kg | p.o. | Dose-dependently attenuated swim stress-induced anxiogenic-like behavior in the elevated plus-maze.[1] |
| Brain CRF1 Receptor Occupancy | Wistar Rats | 10 mg/kg | s.c. | Approximately 85% occupancy of CRF1 receptors in the cortex.[4] |
| Pituitary-Adrenal Activation | Wistar Rats | up to 20 mg/kg | p.o. | Blunted basal and swim stress-induced pituitary-adrenocortical activation.[1] |
| ACTH and Corticosterone Response | Rats | 10 mg/kg | i.v. | Attenuated peak plasma ACTH and corticosterone concentrations by 91% and 75%, respectively, in response to restraint stress.[4] |
| Anxiety-like Behavior | Rats | 10 mg/kg | s.c. | Reduced measures of anxiety in the defensive withdrawal paradigm.[4] |
| Depression and Anxiety Scores | Humans (Major Depressive Episode) | 5-80 mg | Oral | Significant reductions in depression and anxiety scores in an open-label study.[8] |
Table 3: Summary of In Vivo Efficacy Data for R121919.
Experimental Protocols
NBI-35965: Water Avoidance Stress and Visceral Hyperalgesia in Rats
-
Animals: Adult male Long-Evans rats that had undergone maternal separation were used.
-
Stress Model: Acute water avoidance stress was employed to induce visceral hyperalgesia.
-
Drug Administration: NBI-35965 (20 mg/kg) was administered subcutaneously (s.c.).
-
Visceromotor Response Measurement: The visceromotor response to colorectal distention (CRD) at pressures of 20-80 mmHg was quantified to assess visceral sensitivity before and after stress.
-
Outcome: The study found that stress significantly increased the visceromotor response, and this hyperalgesia was abolished by NBI-35965 treatment.[5]
R121919: Elevated Plus-Maze Model of Anxiety in Rats
-
Animals: Wistar rats were used.
-
Anxiety Model: The elevated plus-maze, a standard model for assessing anxiety-like behavior in rodents, was utilized.
-
Stress Induction: Swim stress was used to induce an anxiogenic-like state.
-
Drug Administration: R121919 was administered orally (p.o.) at doses ranging from 0.63 to 20 mg/kg, 60 minutes prior to testing.
-
Behavioral Assessment: The time spent in and the number of entries into the open and closed arms of the maze were recorded to measure anxiety levels.
-
Outcome: R121919 dose-dependently attenuated the stress-induced anxiogenic-like behavior.[1]
Conclusion
Both NBI-35965 and R121919 demonstrate potent in vivo activity as CRF1 receptor antagonists, effectively mitigating the behavioral and physiological consequences of stress in preclinical models. R121919 has been more extensively studied for its anxiolytic and antidepressant-like effects, with some data available from human clinical trials.[8] NBI-35965 has shown promise in models of stress-induced visceral hyperalgesia, suggesting a potential application in disorders like irritable bowel syndrome.[5]
While the available data for both compounds are compelling, the absence of direct comparative in vivo studies makes it difficult to definitively conclude on the superior efficacy of one over the other. Future head-to-head studies under identical experimental conditions would be necessary to elucidate any significant differences in their in vivo pharmacological profiles. Researchers should consider the specific endpoints and disease models of interest when evaluating the potential of these compounds for further development.
References
- 1. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of NBI 35965 for CRF1 receptors
A Comparative Analysis of CRF1 Receptor Antagonists
For researchers in neurobiology, pharmacology, and drug development, the corticotropin-releasing factor 1 (CRF1) receptor is a critical target for investigating stress-related disorders. The development of selective antagonists for this receptor is paramount for elucidating its physiological roles and for the therapeutic intervention in conditions such as anxiety, depression, and irritable bowel syndrome. This guide provides a comprehensive comparison of NBI 35965 with other widely used CRF1 receptor antagonists, focusing on its selectivity, supported by experimental data and detailed protocols.
High Affinity and Exceptional Selectivity of NBI 35965
NBI 35965 is a potent and highly selective antagonist for the CRF1 receptor. Experimental data consistently demonstrates its high affinity for the CRF1 receptor, with a reported inhibitory constant (Ki) of approximately 4 nM.[1][2] What distinguishes NBI 35965 is its remarkable selectivity over the CRF2 receptor, with a Ki value greater than 10,000 nM for CRF2.[2] This substantial difference in binding affinity underscores the superior selectivity of NBI 35965.
In functional assays, NBI 35965 effectively inhibits the CRF-induced signaling cascade. Specifically, it has been shown to inhibit the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) induced by sauvagine (B13155) in cells transfected with the CRF1 receptor.[1] Furthermore, it has demonstrated efficacy in vivo by reducing CRF- or stress-induced adrenocorticotropic hormone (ACTH) production.[3]
Comparative Analysis with Alternative CRF1 Antagonists
To provide a clear perspective on the performance of NBI 35965, this guide compares it with three other well-characterized CRF1 receptor antagonists: Antalarmin, Pexacerfont, and CP 154,526.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki) of NBI 35965 and its comparators for both CRF1 and CRF2 receptors, along with their calculated selectivity ratios. A higher selectivity ratio indicates a greater preference for the CRF1 receptor over the CRF2 receptor.
| Compound | CRF1 Ki (nM) | CRF2 Ki (nM) | Selectivity Ratio (CRF2 Ki / CRF1 Ki) |
| NBI 35965 | 4[1][2] | >10,000[2] | >2500 |
| Antalarmin | 2.7[4] | No effect | Not applicable |
| Pexacerfont | ~6.1 (IC50) | >915 (>150-fold selective) | >150[5] |
| CP 154,526 | 2.7[1][2] | >10,000[2] | >3700[2] |
Note: For Pexacerfont, an IC50 value is provided as a proxy for affinity, and the selectivity is expressed as a fold difference.
Functional Antagonism
The potency of these antagonists in functional assays is a crucial measure of their biological activity. The half-maximal inhibitory concentration (IC50) in cAMP inhibition assays is a standard metric.
| Compound | Functional Assay | IC50 (nM) |
| NBI 35965 | Inhibition of sauvagine-induced cAMP stimulation | Not explicitly quantified in the provided results |
| Antalarmin | Inhibition of CRF-stimulated ACTH release | Not explicitly quantified in the provided results |
| Pexacerfont | Inhibition of CRF-mediated ACTH release | 129[5] |
| CP 154,526 | Inhibition of CRF-induced adenylate cyclase activation | 3.7[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize CRF1 receptor antagonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor.
-
Radioligand (e.g., [¹²⁵I]Sauvagine).
-
Test compound (e.g., NBI 35965).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CRF1 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand at a fixed concentration (typically at or below its Kd).
-
Add varying concentrations of the test compound to the incubation mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining IC50)
This assay measures the ability of an antagonist to block the agonist-induced production of the second messenger cAMP.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in a functional CRF1 receptor assay.
Materials:
-
Intact cells expressing the human CRF1 receptor.
-
CRF1 receptor agonist (e.g., CRF or sauvagine).
-
Test compound (e.g., NBI 35965).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Lysis buffer (if required by the kit).
Procedure:
-
Culture the CRF1-expressing cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (typically the EC80 concentration to ensure a robust signal).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells (if necessary) and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP levels as a function of the test compound concentration.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50).
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams illustrate the CRF1 receptor signaling pathway, a typical experimental workflow for determining receptor binding affinity, and a comparison of the selectivity profiles of the discussed antagonists.
References
Head-to-Head Comparison of NBI-35965 and CP-376395: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two prominent corticotropin-releasing factor receptor 1 (CRF1) antagonists: NBI-35965 and CP-376395. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate an objective evaluation of these compounds.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the in vitro and in vivo properties of NBI-35965 and CP-376395, based on available experimental data.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Parameter | NBI-35965 | CP-376395 | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | 12 nM | [1] |
| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | >10,000 nM | [1] |
| Selectivity (CRF2 Ki / CRF1 Ki) | >2500 | >833 | [1] |
Table 2: In Vitro Functional Activity
| Assay | NBI-35965 | CP-376395 | Reference |
| cAMP Accumulation Inhibition (pIC50) | 7.1 (CRF-stimulated) | Not explicitly reported, but fully antagonizes oCRF-stimulated adenylate cyclase activity | [1] |
| ACTH Production Inhibition (pIC50) | 6.9 (stress-induced) | Not explicitly reported, but attenuates CRF-induced activation of the HPA axis | [2] |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | NBI-35965 (10 mg/kg, p.o.) | CP-376395 | Reference |
| Oral Bioavailability | ~34% | Information not available in the provided search results. | |
| Peak Plasma Concentration (Cmax) | 560 ng/mL | Information not available in the provided search results. | |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | Information not available in the provided search results. | |
| Brain Penetration | Yes, mean maximal brain concentration of 700 ng/g | Yes, brain-penetrable | [1] |
| Half-life (t1/2) | 12 hours | Information not available in the provided search results. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NBI-35965 and CP-376395. These protocols are based on standard practices for characterizing CRF1 receptor antagonists.
Radioligand Binding Assay for CRF1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of test compounds for the CRF1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]Sauvagine or [3H]CP-376395.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known CRF1 receptor antagonist (e.g., unlabeled NBI-35965 or CP-376395).
-
Test Compounds: NBI-35965 and CP-376395 at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CRF1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of the radioligand (e.g., at its Kd concentration), and varying concentrations of the test compound or the non-specific binding control. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[3]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for CRF1 Receptor Antagonism
This protocol measures the ability of a compound to antagonize CRF-stimulated cyclic AMP (cAMP) production in cells expressing the CRF1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Corticotropin-releasing factor (CRF) or sauvagine.
-
Test Compounds: NBI-35965 and CP-376395 at various concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the CRF1-expressing cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Compound Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with varying concentrations of the antagonist (NBI-35965 or CP-376395) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the CRF agonist (typically at its EC80 concentration to elicit a robust response) to the wells and incubate for an additional period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.[5][6][7]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Measurement of Adrenocorticotropic Hormone (ACTH) Release
This protocol assesses the in vivo efficacy of CRF1 receptor antagonists in blocking stress- or CRF-induced ACTH release in rodents.
Materials:
-
Animals: Male rats or mice.
-
Test Compounds: NBI-35965 or CP-376395 formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Stress-inducing Stimulus: e.g., restraint stress, or administration of exogenous CRF.
-
Blood Collection Supplies: Syringes, tubes containing an anticoagulant (e.g., EDTA).
-
ACTH Assay Kit: A commercially available kit for measuring plasma ACTH levels (e.g., ELISA or radioimmunoassay).
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the experimental conditions. Administer the test compound (NBI-35965 or CP-376395) or vehicle at a predetermined time before the stressor.
-
Stress Induction: At the appropriate time after drug administration, subject the animals to the stressor (e.g., place in a restraint tube for a defined period) or administer CRF.
-
Blood Sampling: Collect blood samples at specific time points before, during, and after the stressor. Plasma is separated by centrifugation.[8]
-
ACTH Measurement: Measure the concentration of ACTH in the plasma samples using a validated ACTH assay kit according to the manufacturer's instructions.[2][9]
-
Data Analysis: Compare the ACTH levels in the drug-treated groups to the vehicle-treated control group to determine the extent of inhibition of the stress- or CRF-induced ACTH response.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating CRF1 receptor antagonists.
Caption: CRF1 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for CRF1 Antagonist Comparison.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of NBI 35965 Effects on Stress-Induced Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for stress-related disorders has led to the extensive investigation of corticotropin-releasing factor receptor 1 (CRF1) antagonists. Among these, NBI 35965 has emerged as a noteworthy compound due to its selectivity and water-soluble properties. This guide provides a comprehensive comparison of the preclinical effects of NBI 35965 on stress-induced behaviors with alternative CRF1 receptor antagonists, supported by experimental data and detailed methodologies. While direct reproducibility studies are limited, this analysis of existing data aims to provide a clear overview of its pharmacological profile and facilitate further research.
I. Comparative Efficacy of CRF1 Receptor Antagonists
The following tables summarize the quantitative data from preclinical studies on NBI 35965 and other commonly cited CRF1 receptor antagonists. These studies utilize various animal models of stress to assess the compounds' anxiolytic and stress-reducing effects.
Table 1: Effect of NBI 35965 on Stress-Induced Visceral Hypersensitivity and Colonic Motor Function in Rats
| Experimental Model | Compound | Dose | Route of Administration | Measured Effect | Result | Citation |
| Water Avoidance Stress | NBI 35965 | 20 mg/kg | s.c. | Visceromotor response to colorectal distention | Abolished stress-induced hyperalgesia | [1] |
| Water Avoidance Stress | NBI 35965 | 20 mg/kg | s.c. | Fecal pellet output | Significantly reduced stress-induced defecation | [1] |
| CRF-induced Colonic Transit | NBI 35965 | 10 mg/kg | p.o. or s.c. | Distal colonic transit time | Completely blocked the 81% shortening of transit time induced by CRF | [1] |
| Restraint Stress-induced Defecation | NBI 35965 | 50 or 100 µg | i.c.v. | Fecal pellet output | Reduced stress-induced defecation | [2] |
Table 2: Comparison of NBI 35965 with other CRF1 Receptor Antagonists in Preclinical Models
| Experimental Model | Compound | Dose | Route of Administration | Measured Effect | Result | Citation |
| Elevated Plus Maze (Anxiety) | CP-154,526 | - | Intra-BNST | % open arm entries and time | Inhibited CRF-induced anxiogenic-like effects | [3] |
| Acoustic Startle Response | NBI-30775 (R121919) | - | - | Prepulse Inhibition (PPI) | Increased PPI, counteracting CRF-induced deficits | [4] |
| Forced Swim Test (Depression-like behavior) | SN003 | 0.5 mg/kg | - | Immobility time | Potentiated the antidepressant-like effect of imipramine (B1671792) and fluoxetine | [5] |
| Stress-induced Visceral Hyperalgesia | Astressin (non-selective CRF1/CRF2 antagonist) | 3 µg | i.c. | Locus coeruleus activation | Completely blocked CRD- and CRF-induced activation | [6] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of NBI 35965 and other CRF1 antagonists.
A. Water Avoidance Stress (WAS) Model for Visceral Hypersensitivity
This model is used to induce a state of visceral hypersensitivity in rodents, mimicking a key symptom of stress-related gastrointestinal disorders.
Procedure:
-
Apparatus: A Plexiglas cage containing a small platform (10 cm x 8 cm x 8 cm) is placed in the center. The cage is filled with water at room temperature (25°C) to a level 1 cm below the top of the platform.[7]
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes daily for three days prior to the experiment.[8]
-
Stress Induction: Each rat is placed on the platform in the water-filled cage for a period of 1 hour daily for a predetermined number of consecutive days (e.g., 10 days for chronic stress models).[7]
-
Visceromotor Response (VMR) Measurement:
-
A lubricated balloon catheter is inserted into the colorectum of the rat.[9]
-
The animal is placed in a small cage to restrict movement.
-
Graded pressures of colorectal distention (CRD) are applied (e.g., 20, 40, 60, 80 mmHg).[1]
-
The visceromotor response, typically measured as abdominal muscle contractions via electromyography (EMG), is recorded and quantified.
-
-
Drug Administration: NBI 35965 or other test compounds are administered via the specified route (e.g., subcutaneous, oral) at a designated time before the stress induction or VMR measurement.
B. Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10][11]
-
Acclimation: Animals are habituated to the testing room for at least one hour before the test.[11]
-
Testing:
-
Data Analysis: The primary measures of anxiety are the time spent in and the number of entries into the open arms versus the closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.[10]
-
Drug Administration: Test compounds are administered prior to the test session according to the experimental design.
C. Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.
Procedure:
-
Apparatus: A cylindrical glass container (e.g., 65 cm high, 25 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[5][13]
-
Pre-test Session: On the first day, each rat is placed in the water for 15 minutes.[5]
-
Test Session: 24 hours after the pre-test, the rat is placed back in the water for a 5-minute session.[5]
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Drug Administration: Compounds are administered at specified times before the test session.
III. Signaling Pathways and Experimental Workflows
The therapeutic effects of NBI 35965 and other CRF1 antagonists are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central CRF, urocortins and stress increase colonic transit via CRF1 receptors while activation of CRF2 receptors delays gastric transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-Releasing Factor Receptors CRF1 and CRF2 Exert Both Additive and Opposing Influences on Defensive Startle Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress-induced visceral analgesia assessed non-invasively in rats is enhanced by prebiotic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Visceral analgesia induced by acute and repeated water avoidance stress in rats: sex difference in opioid involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
NBI 35965 Hydrochloride: A Comparative Guide for Use as a Negative Control in CRF2 Receptor Studies
For researchers investigating the nuanced roles of the corticotropin-releasing factor (CRF) system, the use of highly selective pharmacological tools is paramount. This guide provides a detailed comparison of NBI 35965 hydrochloride, a potent and selective CRF receptor 1 (CRF1) antagonist, and its application as an exemplary negative control in studies focused on the CRF receptor 2 (CRF2).
The CRF system, which includes CRF, related peptides like urocortins, and two primary G protein-coupled receptor subtypes (CRF1 and CRF2), is a key regulator of the stress response.[1] Differentiating the specific functions of CRF1 and CRF2 is crucial for understanding their involvement in various physiological and pathological processes, from anxiety and depression to gastrointestinal and cardiovascular function.[1][2]
This compound has emerged as a critical tool for this purpose. It is a selective, orally active, and brain-penetrant CRF1 antagonist.[3][4] Its utility as a negative control in CRF2 studies stems from its exceptionally high affinity for CRF1 and a negligible affinity for CRF2, allowing researchers to isolate and probe CRF2-mediated effects without the confounding influence of CRF1 activation.[5]
Data Presentation: Comparative Ligand Affinities
The selectivity of this compound is best illustrated by comparing its binding affinity (Ki) with that of other CRF receptor ligands. The Ki value represents the concentration of a ligand required to occupy 50% of the receptors, with lower values indicating higher affinity.
| Compound | Receptor Target | Binding Affinity (Ki) | Compound Type |
| This compound | CRF1 | ~4 nM | Selective Antagonist |
| CRF2 | >10,000 nM | ||
| Antalarmin | CRF1 | ~1-2.7 nM | Selective Antagonist |
| R121919 (NBI 30775) | CRF1 | ~2-5 nM | Selective Antagonist |
| Astressin-2B | CRF2 | High Affinity (Specific Ki not readily available) | Selective Antagonist |
| Antisauvagine-30 | CRF2 (mouse) | ~1.4 nM | Selective Antagonist |
| CRF1 (mouse) | ~150 nM | ||
| Urocortin II | CRF2 | High Affinity (Endogenous Ligand) | Selective Agonist |
| Urocortin III | CRF2 | ~13.5-21.7 nM | Selective Agonist |
| Corticotropin-Releasing Factor (CRF) | CRF1 | High Affinity | Endogenous Agonist |
| CRF2 | Lower Affinity |
Data compiled from multiple sources.[3][6]
Functional Activity of this compound
Beyond binding, the functional activity of this compound demonstrates its potent antagonism at the CRF1 receptor. In functional assays, it effectively inhibits the signaling cascade initiated by CRF1 activation.
| Assay | Parameter | Value |
| cAMP Accumulation Inhibition | pIC50 | 7.1 |
| ACTH Production Inhibition | pIC50 | 6.9 |
pIC50 is the negative logarithm of the IC50 value (the concentration of an inhibitor that reduces the response by 50%). A higher pIC50 value indicates greater potency. Data sourced from MedChemExpress and R&D Systems.[3]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CRF Signaling Pathways and Points of Antagonist Intervention.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key assays used to characterize this compound.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture HEK293 cells (or another suitable cell line) stably transfected with the human CRF1 or CRF2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C until use.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a constant concentration of a suitable radioligand (e.g., [125I]Sauvagine, which binds to both CRF1 and CRF2), and varying concentrations of the competitor compound (this compound).[7]
-
For determining total binding, omit the competitor. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled CRF).
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature with gentle agitation.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay Protocol
This protocol measures the ability of an antagonist to block agonist-induced activation of Gs protein-coupled receptors, which leads to the production of cyclic AMP (cAMP).
-
Cell Culture:
-
Plate cells stably expressing the CRF1 receptor in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the antagonist (this compound) to the wells and incubate for a short period (e.g., 20-30 minutes).
-
Add a constant, sub-maximal concentration (e.g., EC80) of a CRF receptor agonist (like Sauvagine or CRF) to stimulate the cells.[5]
-
Incubate for a further defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP level against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production.
-
The pIC50 is then calculated as -log(IC50).
-
Conclusion
References
- 1. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 5. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NBI 35965 and Peptide-Based CRF Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule corticotropin-releasing factor (CRF) receptor 1 (CRF1) antagonist, NBI 35965, and various peptide-based CRF antagonists. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction
Corticotropin-releasing factor (CRF) and its receptors, CRF1 and CRF2, are key mediators of the stress response. Dysregulation of the CRF system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF receptor antagonists have been a major focus of drug development. This guide benchmarks the performance of the selective, orally active, and brain-penetrant small molecule NBI 35965 against several well-characterized peptide-based CRF antagonists.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the available quantitative data for NBI 35965 and representative peptide-based CRF antagonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Type | Target Receptor(s) | Binding Affinity (Ki, nM) | In Vitro Potency (pIC50) | In Vivo Efficacy | Key Characteristics |
| NBI 35965 | Small Molecule | CRF1 | ~4 (CRF1)[1] | 7.1 (CRF-induced ACTH production) | Abolished colorectal distension-induced activation of locus coeruleus neurons[2]. | Orally active, brain penetrant, highly selective for CRF1. |
| >10,000 (CRF2)[1] | 6.9 (Stress-induced ACTH production) | |||||
| Astressin | Peptide | CRF1 / CRF2 | 2 (CRF1)[3][4] | - | Completely blocked colorectal distension- and CRF-induced locus coeruleus activation[2]. Delayed onset of CRF-induced seizures[5][6]. | Non-selective, potent, widely used as a research tool. Not orally active. |
| 1.5 (CRF2α)[4] | ||||||
| 1 (CRF2β)[4] | ||||||
| α-helical CRF(9-41) | Peptide | CRF1 / CRF2 | - | - | Comparable effects to Astressin in delaying CRF-induced seizures[5][6]. | Early generation peptide antagonist. |
| [D-Phe12,Nle21,38]CRF(12-41) | Peptide | CRF1 / CRF2 | - | - | Comparable effects to Astressin in delaying CRF-induced seizures[5][6]. | Another early generation peptide antagonist. |
| Astressin-B | Peptide | CRF1 / CRF2 | High Affinity (undetermined Ki) | - | - | Long-acting peptide antagonist. |
| Antisauvagine-30 | Peptide | CRF2 selective | - | - | - | Selective for the CRF2 receptor. |
Disclaimer: The data presented above are derived from multiple sources and may not be directly comparable due to variations in experimental methodologies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CRF receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to CRF receptors expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells stably expressing either CRF1 or CRF2 receptors.
-
Radioligand (e.g., [125I]Tyr0-Sauvagine, [125I]Tyr0-Astressin).
-
Test compounds (NBI 35965, peptide antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.5% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg protein) with the radioligand (at a concentration close to its Kd) and various concentrations of the test compound in the assay buffer.
-
Incubate for 2 hours at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 1 µM unlabeled Astressin).
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the in vitro functional potency of a CRF receptor antagonist.
Principle: This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the CRF receptor signaling pathway.
Materials:
-
Cells stably expressing either CRF1 or CRF2 receptors (e.g., CHO, HEK293).
-
CRF or another suitable agonist.
-
Test compounds (NBI 35965, peptide antagonists).
-
Assay medium (e.g., DMEM containing 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a CRF agonist (typically the EC80 concentration) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP production as a function of the antagonist concentration to determine the IC50 value.
-
The pIC50 is the negative logarithm of the IC50 value.
In Vivo Efficacy: Colorectal Distension (CRD) Model
Objective: To assess the in vivo efficacy of CRF antagonists in a model of stress-induced visceral hypersensitivity.
Procedure:
-
Animal Preparation: Adult male rats are anesthetized (e.g., with chloral (B1216628) hydrate). A balloon catheter is inserted into the descending colon.
-
Baseline Measurement: The spontaneous discharge rate of locus coeruleus (LC) neurons is recorded as a baseline.
-
Colorectal Distension (CRD): Two consecutive phasic CRDs (e.g., 40-60 mm Hg, 30 seconds each) are applied at a 10-minute interval to induce activation of LC neurons.
-
Drug Administration: NBI 35965 is administered intravenously (e.g., 5 or 10 mg/kg). Astressin is administered intracisternally (e.g., 3 µg).
-
Post-treatment Measurement: The effect of the antagonist on the second CRD-induced activation of LC neurons is recorded.
-
CRF Challenge: Intracisternal CRF (e.g., 300 ng/rat) can be administered after the second CRD to confirm the CRF receptor-mediated mechanism.
Mandatory Visualization
Caption: CRF1 Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for CRF Antagonist Evaluation.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of an agonist, urocortin, and an antagonist, astressin, as radioligands for characterization of corticotropin-releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astressin | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]
- 5. The effect of 'Astressin', a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of ‘Astressin’, a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of NBI-35965 Antagonism: A Comparative Guide Using cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of NBI-35965, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, with other alternative CRF1 antagonists. The comparative analysis is supported by experimental data from cyclic AMP (cAMP) assays, a cornerstone method for evaluating the functional antagonism of Gs-coupled G-protein coupled receptors (GPCRs) like CRF1.
Introduction to CRF1 Antagonism and the Role of cAMP
The Corticotropin-Releasing Factor Receptor 1 (CRF1) is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the body's response to stress. Dysregulation of the CRF system is implicated in various stress-related disorders, including anxiety and depression. CRF1 antagonists, such as NBI-35965, are being investigated as potential therapeutic agents for these conditions.
Activation of the CRF1 receptor by its endogenous ligand, CRF, initiates a signaling cascade that primarily involves the coupling to Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1] Functional antagonists of the CRF1 receptor, like NBI-35965, exert their effects by blocking this CRF-induced cAMP production. Therefore, in vitro cAMP assays are a fundamental tool for quantifying the potency and efficacy of these antagonists.
Comparative Analysis of CRF1 Antagonists
The following tables summarize the in vitro potency of NBI-35965 in comparison to other well-characterized CRF1 receptor antagonists. The data, presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and Ki (inhibitor binding affinity), are derived from cAMP accumulation assays and radioligand binding assays, respectively. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Functional Antagonism of CRF1 Receptor Measured by cAMP Assay (pIC50)
| Compound | pIC50 | Cell Line | Agonist Used | Reference |
| NBI-35965 | 7.1 | Transfected Cells | Sauvagine | [2] |
| Antalarmin | 9.19 | Human SH-SY5Y Neuroblastoma | - | [3] |
Note: A higher pIC50 value indicates greater potency.
Table 2: Binding Affinity of CRF1 Receptor Antagonists (Ki in nM)
| Compound | Ki (nM) | Radioligand | Cell/Tissue Source | Reference |
| NBI-35965 | 4 | [125I]Sauvagine | Transfected Cells | |
| Antalarmin | 1.0 | - | - | [4] |
| CP-154,526 | 2.7 | [125I][Tyr0]CRF | Rat Hippocampus | [5] |
| CP-376,395 | 12 | - | Human CRF1 Receptors | [6] |
| Pexacerfont | 6.1 (IC50) | - | - | |
| R 121919 | 2-5 | - | - | [7] |
Note: A lower Ki value indicates higher binding affinity.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data. Below is a representative protocol for an in vitro cAMP assay used to validate the antagonism of a CRF1 receptor antagonist.
Protocol: In Vitro cAMP Accumulation Assay for CRF1 Receptor Antagonism
This protocol is a generalized procedure based on common practices for assessing CRF1 receptor antagonism.
1. Cell Culture and Preparation:
-
Cell Line: A stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells) is typically used.
-
Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: For the assay, cells are seeded into 96- or 384-well plates and allowed to adhere and grow to a confluent monolayer.
2. Antagonist Treatment:
-
The growth medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
The cells are then pre-incubated with varying concentrations of the CRF1 antagonist (e.g., NBI-35965) or vehicle for a defined period (e.g., 30 minutes) at 37°C.
3. Agonist Stimulation:
-
Following the antagonist pre-incubation, a fixed concentration of a CRF1 receptor agonist (e.g., ovine CRF or sauvagine, typically at its EC80 concentration) is added to the wells.
-
The cells are incubated for an additional period (e.g., 30 minutes) at 37°C to allow for cAMP production.
4. Cell Lysis and cAMP Detection:
-
The stimulation is terminated by lysing the cells.
-
The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between native cAMP and a labeled cAMP conjugate for binding to a specific antibody.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay also relies on a competitive binding principle.
-
5. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.
-
The antagonist's inhibitory effect is plotted against its concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis. The pIC50 is then calculated as the negative logarithm of the IC50.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Conclusion
The in vitro validation of NBI-35965 through cAMP assays confirms its potent antagonism of the CRF1 receptor. When compared to other known CRF1 antagonists, NBI-35965 demonstrates comparable or superior potency in inhibiting agonist-induced cAMP production. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and to evaluate novel CRF1 antagonist candidates. The visualization of the signaling pathway and experimental workflow serves to clarify the underlying biological and technical principles of this essential drug discovery assay.
References
- 1. Agonist bias and agonist-dependent antagonism at corticotrophin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetics of NBI 35965 and Other Small Molecule CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of NBI 35965 and other prominent small molecule corticotropin-releasing factor 1 (CRF1) receptor antagonists. The data presented is supported by experimental findings from preclinical studies, offering a valuable resource for researchers in the field of stress-related disorders and drug development.
Comparative Pharmacokinetic Data of CRF1 Antagonists in Rats
The following table summarizes key pharmacokinetic parameters of NBI 35965 and other selected small molecule CRF1 antagonists following oral administration in rats. These parameters are crucial for evaluating the drug-like properties and potential clinical utility of these compounds.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Brain Concentration / Penetration |
| NBI 35965 | 10 | 560 | 1 | 12 | 34 | 700 ng/g |
| CP-154,526 | - | - | 0.5[1] | 51 (terminal)[1] | 27[1] | Large brain penetration observed[1] |
| DMP696 | 3 | - | 1.5 | - | Good oral bioavailability | Brain concentrations >150-fold higher than plasma-free levels |
| MTIP | - | - | - | 2.8 | 91.1 | - |
| Antalarmin | 20 (in macaques) | - | - | 7.82 | 19.3 | CSF concentration of 9.8 ng/ml at 3h |
Experimental Protocols
The data presented in this guide are derived from preclinical studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols used to assess the pharmacokinetics and pharmacodynamics of these CRF1 antagonists.
Oral Administration and Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of CRF1 antagonists following oral administration.
Procedure:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[2] Animals are fasted overnight prior to drug administration.
-
Drug Formulation and Administration: The test compound, such as NBI 35965, is often formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. The formulation is administered via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Common methods for repeated blood sampling in conscious rats include collection from the subclavian vein or via an automated blood sampling system.[3][4] The total volume of blood collected does not typically exceed 20% of the animal's total blood volume within a 24-hour period.[4]
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is then quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
Ex Vivo Receptor Occupancy Assay
Objective: To determine the extent of CRF1 receptor binding in the brain after systemic administration of an antagonist.
Procedure:
-
Drug Administration: Rats are administered the CRF1 antagonist (e.g., NBI 35965) orally at various doses.[5]
-
Tissue Collection: At a specified time after administration (e.g., 1 hour), the animals are euthanized, and their brains are rapidly removed and frozen.[5]
-
Autoradiography: Brain sections are cut and incubated with a radiolabeled ligand that binds to CRF1 receptors, such as [¹²⁵I]sauvagine.[5]
-
Analysis: The amount of radioligand binding is quantified using autoradiography. The reduction in binding in the brains of drug-treated animals compared to vehicle-treated controls indicates the degree of receptor occupancy by the antagonist.[5] This method allows for the determination of the dose required to achieve a certain level of receptor occupancy in the brain.
Defensive Withdrawal Test (Animal Model of Anxiety)
Objective: To assess the anxiolytic-like effects of CRF1 antagonists.
Procedure:
-
Apparatus: The test is conducted in a chamber with a small, dark, enclosed area and a larger, brightly lit, open area.
-
Procedure: A rat is placed in the dark chamber. The latency to emerge from the dark chamber into the lit open area is measured. Anxiolytic drugs typically decrease this latency.
-
Drug Administration: The CRF1 antagonist or a vehicle control is administered to the rats at a set time before the behavioral test.
-
Data Analysis: The latency to exit the dark chamber is recorded and compared between the drug-treated and vehicle-treated groups to assess the anxiolytic-like efficacy of the compound. Doses of compounds like DMP696 that occupy over 50% of brain CRF1 receptors have been shown to be consistent with doses producing anxiolytic effects in this test.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the CRF1 receptor and a general experimental workflow for evaluating CRF1 antagonists.
CRF1 Receptor Signaling Pathway
References
- 1. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. currentseparations.com [currentseparations.com]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 5. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of NBI 35965 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like NBI 35965 hydrochloride are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, fostering a culture of safety and trust in laboratory practices.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Rationale |
| Chemical Safety Goggles or Face Shield | Protects eyes from potential splashes of the chemical solution. |
| Nitrile or Chemically Resistant Gloves | Prevents skin contact and potential absorption. |
| Laboratory Coat | Protects clothing from contamination. |
| Respiratory Protection (e.g., N95 respirator) | Use in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound involves its conversion to the free amine form through neutralization, followed by collection for incineration by a licensed chemical waste disposal service.
1. Preparation and Dissolution:
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
In a designated beaker, dissolve the this compound waste in deionized water. A practical starting point is to use approximately 10-20 mL of water for every gram of the hydrochloride salt. Adjust the volume as needed to achieve complete dissolution.
2. Neutralization:
-
Slowly add a mild basic solution, such as a 5% sodium bicarbonate solution, to the dissolved this compound while stirring continuously. This will neutralize the hydrochloride salt and precipitate the less water-soluble free amine.
-
Monitor the pH of the solution periodically using pH indicator strips. The target pH for complete neutralization is between 7 and 8.
3. Waste Collection:
-
Once the solution is neutralized, carefully transfer the entire mixture, including any precipitate, into a clearly labeled hazardous waste container.
-
Rinse the beaker with a small amount of water and add the rinsate to the waste container to ensure all residual amine is collected.
4. Final Disposal:
-
Securely seal the waste container.
-
The labeled container should be handed over to your institution's EHS department or a certified chemical waste disposal company for incineration.[1] Never dispose of amines or their salts down the drain or in regular trash, as they can be harmful to aquatic life and ecosystems.[2]
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 437.79 g/mol | |
| Formula | C₂₁H₂₂Cl₂N₄·HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| CAS Number | 1782228-59-4 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling NBI 35965 hydrochloride
Essential Safety and Handling Guide for NBI 35965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The following procedures are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and are intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by your supplier.
Physicochemical and Solubility Data
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 437.79 g/mol | [1][2] |
| Formula | C₂₁H₂₂Cl₂N₄·HCl | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% | [1][2] |
| CAS Number | 1782228-59-4 | [1][2] |
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 43.78 | 100 | [1] |
| DMSO | 43.78 | 100 | [1] |
Personal Protective Equipment (PPE)
Due to the high potency of this compound, a comprehensive PPE strategy is critical to minimize exposure. The use of appropriate PPE creates a necessary barrier between the researcher and the compound.[3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown. Consider coveralls ("bunny suits") for full-body protection.[5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Protection | Face Shield | Recommended in addition to goggles, especially when handling powders or solutions that may splash. |
| Respiratory Protection | Respirator | For handling the solid compound, a NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Negative Pressure: For facilities handling highly potent compounds, rooms with negative pressure differentials are recommended to prevent cross-contamination.[6]
-
Material Staging: Before beginning work, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the containment area.
2. Weighing the Compound:
-
Containment: Weighing of the solid compound should be performed within a containment device such as a glove bag or a ventilated balance enclosure to minimize the risk of inhalation.
-
Instrumentation: Use dedicated, calibrated instruments for weighing.
3. Solution Preparation:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a sealed container for mixing to prevent aerosolization.
4. Experimental Use:
-
Closed Systems: Whenever possible, utilize closed systems for reactions and experiments to minimize the potential for exposure.
-
Spill Kit: Maintain a spill kit specifically for potent compounds in the immediate work area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weigh boats, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed hazardous waste container.
2. Decontamination:
-
Work Surfaces: All work surfaces should be decontaminated at the end of each procedure using an appropriate cleaning agent.
-
Equipment: Reusable equipment should be thoroughly cleaned and decontaminated according to established laboratory protocols for potent compounds.
3. Final Disposal:
-
Licensed Disposal Service: All hazardous waste containing this compound must be disposed of through a licensed professional waste disposal service.[7]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pharmtech.com [pharmtech.com]
- 7. aiha.org [aiha.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
